KNI-102
Descripción
structure given in first source
Propiedades
Número CAS |
139694-65-8 |
|---|---|
Fórmula molecular |
C31H41N5O7 |
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1 |
Clave InChI |
XCVUOCMQYKSJJR-IGRGDXOOSA-N |
SMILES isomérico |
CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
SMILES canónico |
CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Apariencia |
Solid powder |
Otros números CAS |
139694-65-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide KNI 102 KNI-102 RPI 312 RPI-312 Z-Asn-Apns-Pro-NH-t-But Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide |
Origen del producto |
United States |
Foundational & Exploratory
KNI-102: A Technical Overview of a Novel HIV Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KNI-102, a potent tripeptide inhibitor of Human Immunodeficiency Virus (HIV) protease.
Chemical Structure and Properties
This compound is a synthetic tripeptide designed as a transition-state mimic inhibitor of HIV-1 protease.[1] Its systematic name is L-Prolinamide, N2-((phenylmethoxy)carbonyl)-L-asparaginyl-(2S,3S)-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 139694-65-8 |
| Molecular Formula | C31H41N5O7 |
| Molecular Weight | 595.69 g/mol |
| SMILES String | O=C(N(CCC1)[C@@H]1C(NC(C)(C)C)=O)--INVALID-LINK----INVALID-LINK--=O)NC(OCC2=CC=CC=C2)=O)=O)CC3=CC=CC=C3">C@H |
Physicochemical Properties
2D Chemical Structure
Caption: 2D Chemical Structure of this compound.
Pharmacological Properties
This compound is a potent inhibitor of HIV protease, an enzyme crucial for the viral life cycle.[1][4] By mimicking the transition state of the natural substrate of the protease, this compound binds to the active site of the enzyme, preventing the cleavage of viral polyproteins into functional proteins. This inhibition ultimately leads to the production of immature, non-infectious viral particles.
Quantitative Pharmacological Data
| Parameter | Value | Assay Type | Reference |
| IC50 (HIV Protease) | 100 nM | Biochemical Assay | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro HIV-1 Protease Inhibition Assay (FRET-Based)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against HIV-1 protease using Förster Resonance Energy Transfer (FRET).
Materials:
-
Recombinant HIV-1 Protease
-
FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
This compound (or other test compounds) dissolved in DMSO
-
Positive Control (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the positive control in DMSO.
-
Prepare serial dilutions of the test compounds and controls in Assay Buffer.
-
Prepare working solutions of HIV-1 Protease and the FRET substrate in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following:
-
Enzyme Control: HIV-1 Protease solution and Assay Buffer with DMSO.
-
Inhibitor Wells: HIV-1 Protease solution and the desired concentration of this compound or control inhibitor.
-
Blank (No Enzyme): Assay Buffer only.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_enzyme_control - V₀_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the FRET-based HIV-1 Protease Inhibition Assay.
Cell-Based HIV-1 Antiviral Assay (p24 ELISA)
This protocol outlines a method to assess the antiviral activity of this compound in a cell-based assay by quantifying the production of the HIV-1 p24 capsid protein.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, PBMCs)
-
HIV-1 viral stock
-
Cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
Positive Control (e.g., a known antiretroviral drug)
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Plating and Treatment:
-
Seed target cells into a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound or control compounds to the wells. Include a "no drug" control.
-
-
Viral Infection:
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Incubate the plates at 37°C in a CO2 incubator for a period of 4-7 days.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Clarify the supernatants by centrifugation to remove cell debris.
-
-
p24 ELISA:
-
Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a plate with a capture antibody for p24.
-
Adding the cell culture supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.
-
Determine the concentration of p24 in each supernatant from the standard curve.
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Workflow for the cell-based HIV-1 p24 ELISA antiviral assay.
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of the HIV-1 protease, which is a key enzyme in the viral replication cycle. By blocking this enzyme, this compound disrupts the processing of the Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious virions. There is currently no publicly available information to suggest that this compound significantly affects other cellular signaling pathways.
Caption: Mechanism of action of this compound in the HIV replication cycle.
References
KNI-102: A Technical Guide on the Mechanism of Action in HIV Protease
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism through which KNI-102, a potent tripeptide-based inhibitor, targets and inhibits the Human Immunodeficiency Virus Type 1 (HIV-1) protease. HIV-1 protease is an essential enzyme for the viral life cycle, and its inhibition remains a cornerstone of highly active antiretroviral therapy (HAART).
Executive Summary
HIV-1 protease is a dimeric aspartyl protease that cleaves viral Gag and Gag-Pol polyproteins into mature, functional proteins, a step that is indispensable for the production of infectious virions.[1][2] this compound is a potent anti-HIV agent designed as a transition-state analog inhibitor that specifically targets the active site of this enzyme.[3][4] It incorporates an allophenylnorstatine [(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid] residue, which mimics the tetrahedral transition state of peptide bond hydrolysis.[4] This mimicry allows this compound to bind with high affinity to the protease active site, disrupting the catalytic process and preventing the maturation of new viral particles.
HIV-1 Protease: Structure and Catalytic Function
The HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to form the active site at the dimer interface.[2] The active site is covered by two flexible β-hairpin structures known as "flaps," which move to allow substrate entry and clamp down to participate in catalysis.[2][5]
The catalytic mechanism involves a water molecule, activated by the two aspartate residues, which acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond in the substrate.[6] One aspartate is generally protonated and the other is deprotonated, allowing them to act as a general acid and general base, respectively, to facilitate the hydrolysis.[7][8]
Caption: The catalytic cycle of HIV-1 protease, from substrate binding to product release.
This compound: Mechanism of Inhibition
This compound, with the structure Z-Asn-Apns-Pro-NHBut, functions as a competitive, transition-state analog inhibitor.[4] The core of its inhibitory action lies in the allophenylnorstatine (Apns) moiety.
-
Transition-State Mimicry : The hydroxyl group of the Apns residue is designed to mimic the tetrahedral intermediate formed during peptide hydrolysis.[4][9] This stable analog binds tightly within the active site.
-
Active Site Interactions : While a crystal structure for this compound with HIV-1 protease is not available, extensive structural data for the closely related and highly potent inhibitor KNI-272 provides a precise model for its binding.[7][8] In the KNI-272 complex, the inhibitor's hydroxyl group is positioned directly between the two catalytic aspartates, Asp25 and Asp125'.[8] One aspartate (Asp25) is protonated and forms a hydrogen bond with the carbonyl group of the inhibitor, while the deprotonated aspartate (Asp125') interacts with the inhibitor's hydroxyl proton.[7][8] This interaction network effectively immobilizes the catalytic machinery of the enzyme, preventing it from processing natural substrates.
Caption: this compound competitively binds to the HIV-1 protease active site, forming a stable complex and preventing substrate cleavage.
Quantitative Inhibitory Profile
The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This compound demonstrates potent activity against HIV protease. For context, its inhibitory activity is compared with several FDA-approved protease inhibitors.
| Inhibitor | Type/Core Structure | IC50 (nM) | Ki (nM/pM) |
| This compound | Tripeptide, Allophenylnorstatine | 100[3] | - |
| Saquinavir | Peptidomimetic, Hydroxyethylamine | 37.7[1] | 0.12 nM[1][2] |
| Ritonavir | Peptidomimetic | - | 0.015 nM[1] |
| Darunavir | Non-peptidic | 3.0 - 4.1[1] | 16 pM[1] |
| Note: IC50 and Ki values can vary based on assay conditions. "-" indicates data not readily available from the search results. |
Resistance to Protease Inhibitors
The high mutation rate of HIV-1 can lead to the development of drug resistance.[2] Resistance to protease inhibitors typically arises from mutations within the protease enzyme.[10][11] These mutations can:
-
Alter the Active Site : Mutations in or near the active site can reduce the binding affinity of the inhibitor while still allowing the enzyme to process its natural substrate.[10]
-
Induce Compensatory Changes : Mutations outside the active site can compensate for a loss of catalytic efficiency caused by primary resistance mutations, thereby restoring viral fitness.[10][12]
While specific resistance pathways for this compound are not detailed in the provided literature, the general principles of resistance against transition-state analog inhibitors apply.
Appendices
Appendix A: Experimental Protocols
This protocol is a representative method for determining the inhibitory activity of compounds like this compound against HIV-1 protease.[1][13]
1. Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by active HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[13] The presence of an inhibitor prevents this cleavage, leading to a reduced fluorescence signal.
2. Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% glycerol, 1 mM DTT)[14]
-
Test Inhibitor (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)[13]
3. Procedure:
-
Compound Preparation : Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).
-
Assay Setup :
-
To appropriate wells of a 96-well plate, add 10 µL of each inhibitor dilution.
-
Include "enzyme control" wells (no inhibitor) containing 10 µL of assay buffer with DMSO.
-
Include "no enzyme" control wells (background) containing 10 µL of assay buffer with DMSO.
-
-
Enzyme Addition : Add 80 µL of a working solution of HIV-1 protease in assay buffer to the inhibitor and "enzyme control" wells. Add 80 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation : Add 10 µL of the fluorogenic substrate solution to all wells to initiate the reaction.
-
Data Acquisition : Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode for 60-180 minutes, taking readings every 1-2 minutes.[13]
-
Data Analysis :
-
Determine the reaction rate (slope of fluorescence vs. time).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme control."
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
-
Caption: General experimental workflow for a FRET-based HIV-1 protease inhibition assay.
This protocol outlines the key steps to determine the three-dimensional structure of HIV-1 protease in complex with an inhibitor, based on the methodology used for KNI-272.[7][8]
1. Principle: X-ray crystallography provides atomic-resolution structural information by analyzing the diffraction pattern of X-rays passing through a single, ordered crystal of the molecule of interest. This allows for the precise mapping of inhibitor-enzyme interactions.
2. Materials:
-
Expression system for HIV-1 Protease (e.g., E. coli)
-
Purification equipment (e.g., FPLC system, chromatography columns)
-
Inhibitor (this compound)
-
Crystallization screening kits and reagents
-
X-ray diffraction source (e.g., synchrotron beamline)
3. Procedure:
-
Protein Expression and Purification :
-
Express the chemically synthesized gene for HIV-1 protease in a suitable host system.[7]
-
Purify the protease to high homogeneity using multiple chromatography steps.
-
-
Complex Formation and Crystallization :
-
Incubate the purified HIV-1 protease with a molar excess of this compound to ensure full binding.
-
Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein-inhibitor complex with a variety of precipitants, buffers, and salts.
-
-
Data Collection :
-
Once suitable crystals are grown, cryo-protect them and flash-cool them in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron X-ray source.
-
Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern on a detector.[7]
-
-
Structure Determination and Refinement :
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement, using a known HIV-1 protease structure as a search model.
-
Build the atomic model of the protease and the bound inhibitor into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with known chemical principles, resulting in a final PDB structure file.[9][15]
-
Caption: High-level workflow for determining the crystal structure of an HIV-1 protease-inhibitor complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid structural fluctuations of the free HIV protease flaps in solution: Relationship to crystal structures and comparison with predictions of dynamics calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug resistance in HIV-1 protease: Flexibility-assisted mechanism of compensatory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and kinetic analysis of drug resistant mutants of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.com]
- 14. portlandpress.com [portlandpress.com]
- 15. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Allophenylnorstatine as a Transition-State Mimic in the HIV-1 Protease Inhibitor KNI-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of allophenylnorstatine and its critical role as a transition-state mimic in the potent tripeptide HIV-1 protease inhibitor, KNI-102. Allophenylnorstatine, chemically defined as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, is a key structural element that confers high-affinity binding and potent inhibitory activity to this compound and related compounds. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for synthesis and enzymatic assays, and the structural basis of its interaction with the HIV-1 protease active site.
Introduction: The Role of Transition-State Mimicry in HIV-1 Protease Inhibition
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] Inhibition of this aspartic protease results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[1][2]
Transition-state analogues are a class of enzyme inhibitors designed to mimic the high-energy transition state of a substrate as it is being catalyzed by an enzyme. By resembling this transient molecular geometry, these inhibitors can bind to the enzyme's active site with much higher affinity than the substrate itself. Allophenylnorstatine is a potent transition-state mimic incorporated into a class of HIV-1 protease inhibitors, including this compound.[3] Its hydroxyl group and adjacent stereocenters are designed to mimic the tetrahedral intermediate of peptide bond hydrolysis, effectively blocking the catalytic activity of the HIV-1 protease.[3]
This compound: A Potent Allophenylnorstatine-Containing Inhibitor
This compound is a tripeptide with the chemical structure Z-Asn-Apns-Pro-NHBut.[3] It is a highly potent and selective inhibitor of HIV-1 protease.[3] The incorporation of the allophenylnorstatine moiety is central to its inhibitory mechanism.
Mechanism of Action
The allophenylnorstatine residue in this compound acts as a transition-state mimic of the natural peptide substrate of HIV-1 protease. The hydroxyl group of allophenylnorstatine is positioned to interact with the catalytic aspartic acid residues (Asp25 and Asp125) in the active site of the protease. This interaction mimics the tetrahedral intermediate formed during peptide bond cleavage, but unlike the transient natural intermediate, the inhibitor forms a stable complex with the enzyme, thus inhibiting its function. The binding of this compound is a multi-step process that can lead to high antiviral activity by blocking the viral life cycle at different stages.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound and related allophenylnorstatine-containing compounds has been evaluated through various in vitro assays.
| Inhibitor | Structure | IC50 (HIV Protease) | Other Notes |
| This compound | Z-Asn-Apns-Pro-NHBut | 100 nM | A potent anti-HIV agent.[5] |
| KNI-272 | N/A | N/A | A peptide-based protease inhibitor with potent antiretroviral activity. Its binding is predominantly to alpha 1-acid glycoprotein in human plasma.[6] |
| KNI-764 | N/A | N/A | A clinical drug candidate that served as a basis for the design of other allophenylnorstatine-based inhibitors.[7] |
| KNI-1931 | N/A | N/A | Shows distinct selectivity against HIV proteases and high potency against drug-resistant strains, surpassing some approved drugs like Ritonavir and Nelfinavir.[7] |
Experimental Protocols
Synthesis of Allophenylnorstatine-Containing Peptides (General Procedure)
The synthesis of tripeptides like this compound involves standard solution-phase or solid-phase peptide synthesis methodologies. A general workflow is as follows:
Caption: General workflow for the synthesis of allophenylnorstatine-containing peptides.
Detailed Steps:
-
Preparation of Protected Allophenylnorstatine: The synthesis begins with the appropriate protection of the amino and carboxyl groups of allophenylnorstatine and the other amino acid residues (e.g., with Boc or Fmoc for the N-terminus and ester or amide for the C-terminus).
-
Peptide Coupling: The protected amino acids are coupled sequentially using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or more modern reagents like HATU.
-
Deprotection: Following each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid in the sequence.
-
Final Deprotection and Purification: Once the peptide chain is assembled, all remaining protecting groups are removed. The crude peptide is then purified to a high degree using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
HIV-1 Protease Enzymatic Assay (Fluorometric)
The inhibitory activity of compounds like this compound is typically determined using a fluorometric assay that measures the cleavage of a synthetic peptide substrate.
Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.
Protocol Outline:
-
Reagent Preparation: All reagents, including recombinant HIV-1 protease, a fluorogenic peptide substrate (e.g., based on a natural cleavage site), the test inhibitor (this compound), and assay buffer, are prepared and equilibrated to the assay temperature (typically 37°C).
-
Inhibitor Pre-incubation: The HIV-1 protease is pre-incubated with various concentrations of this compound for a set period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active protease, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Inhibition
This compound targets a key step in the HIV life cycle: the maturation of new viral particles.
Caption: The HIV life cycle, highlighting the role of HIV protease and its inhibition by this compound.
During the maturation step, HIV protease cleaves the Gag and Gag-Pol polyproteins into smaller, functional proteins. This process is essential for the assembly of a mature, infectious virion.[1][2] this compound, by inhibiting HIV protease, prevents this cleavage, leading to the release of non-infectious viral particles.[3]
The binding of allophenylnorstatine-containing inhibitors like KNI-272 (a close analog of this compound) to the HIV-1 protease active site has been elucidated by X-ray crystallography.[8] These studies reveal that the hydroxyl group of the allophenylnorstatine moiety forms hydrogen bonds with the catalytic aspartate residues. The phenyl group of allophenylnorstatine occupies a hydrophobic pocket within the enzyme's active site, contributing to the high binding affinity. Water molecules often mediate additional hydrogen bonding interactions between the inhibitor and the protease.[8]
Conclusion
Allophenylnorstatine is a highly effective transition-state mimic that is integral to the potent anti-HIV activity of the tripeptide inhibitor this compound. Its unique structure allows for high-affinity binding to the active site of HIV-1 protease, effectively blocking the maturation of new viral particles. The data and protocols presented in this guide provide a comprehensive overview for researchers engaged in the study and development of novel antiretroviral therapeutics based on the principle of transition-state inhibition. Further research into allophenylnorstatine-based inhibitors may lead to the development of even more potent and broadly effective anti-HIV agents.
References
- 1. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 2. HIV Replication Cycle | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 3. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein binding of human immunodeficiency virus protease inhibitor KNI-272 and alteration of its in vitro antiretroviral activity in the presence of high concentrations of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral property of allophenylnorstatine-based HIV protease inhibitors incorporating D-cysteine derivatives as P2/P3 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tripeptide HIV Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel and effective antiretroviral therapies. Among the promising classes of antiviral agents are tripeptide inhibitors, which have demonstrated potent activity against key viral enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of tripeptide HIV inhibitors, with a focus on their mechanisms of action, experimental protocols, and structure-activity relationships.
Introduction to Tripeptide HIV Inhibitors
Tripeptides are short-chain amino acid sequences that can be designed to mimic the natural substrates of viral enzymes, thereby competitively inhibiting their function. This guide will focus on tripeptide inhibitors targeting two critical enzymes in the HIV life cycle: HIV protease and HIV integrase. Inhibition of these enzymes disrupts the viral replication process, rendering the virus non-infectious. The rational design of these inhibitors often involves modifying the peptide backbone or incorporating non-natural amino acids to enhance potency, selectivity, and pharmacokinetic properties.
Key Viral Targets for Tripeptide Inhibitors
HIV Protease
HIV protease is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Tripeptide inhibitors designed to target HIV protease often mimic the transition state of the natural substrate, binding to the active site with high affinity.
HIV Integrase
HIV integrase is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection. Tripeptide inhibitors of HIV integrase can interfere with the strand transfer reaction, preventing the integration of the viral DNA and thus halting the replication cycle.
Quantitative Data on Tripeptide HIV Protease Inhibitors
The potency of tripeptide HIV inhibitors is typically evaluated through in vitro enzymatic assays and cell-based antiviral assays. The following table summarizes the inhibitory activities of several notable tripeptide and related peptide-based HIV protease inhibitors.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Antiviral EC50 (nM) |
| KNI-272 | HIV-1 Protease | picomolar range[1] | - | Potent antiviral activity[2] |
| Inhibitor 34 | HIV-1 Protease | 1.39[3] | Not specified | - |
| Inhibitor 35 | HIV-1 Protease | 0.01[3] | 1.9[3] | - |
| Inhibitor 29 | HIV-1 Protease | 0.0018[3] | 1.6[3] | - |
| Inhibitor 15 | HIV-1 Protease | <0.005[3] | 7[3] | - |
| Inhibitor 16 | HIV-1 Protease | <0.005[3] | 3[3] | - |
| Inhibitor 18 | HIV-1 Protease | 0.0029[3] | 2.4[3] | - |
| Saquinavir | HIV-1 Protease | 0.12[4] | - | - |
| Darunavir | HIV-1 Protease | 0.016[5] | 3.0[5] | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of tripeptide HIV inhibitors.
Synthesis of Tripeptide Inhibitors via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for preparing synthetic peptides. The Fmoc/tBu strategy is widely used.
Materials:
-
Rink Amide resin or 2-chlorotrityl chloride resin[6]
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)[6]
-
Deprotection reagent: 20% piperidine in DMF[6]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents: DMF, DCM, Ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent. For 2-chlorotrityl chloride resin, dissolve the amino acid in DCM with DIPEA and add to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Peptide Coupling: Dissolve the next Fmoc-protected amino acid and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 2-4 hours.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the tripeptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the peptide to obtain a dry powder.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
Preparative or semi-preparative HPLC system with a UV detector.
-
Reversed-phase C18 column.
Solvents:
-
Solvent A: Water with 0.1% TFA.
-
Solvent B: Acetonitrile with 0.1% TFA.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Method Development (Analytical Scale): Optimize the separation on an analytical C18 column to determine the optimal gradient and retention time of the target peptide.
-
Preparative Purification: Scale up the separation to a preparative C18 column using the optimized gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired tripeptide.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Characterization by Mass Spectrometry and NMR Spectroscopy
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Purpose: To confirm the molecular weight of the synthesized tripeptide. The observed mass should match the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC).
-
Purpose: To confirm the structure and stereochemistry of the tripeptide. The chemical shifts, coupling constants, and cross-peaks provide detailed information about the molecular structure.[7][8]
In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., containing a fluorophore and a quencher)
-
Assay Buffer
-
Test tripeptide inhibitor and a known positive control inhibitor (e.g., Darunavir)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and positive control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HIV-1 protease, and the inhibitor dilutions.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time in a kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene)
-
HIV-1 virus stock
-
Cell culture medium and supplements
-
Test tripeptide inhibitor
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the cells.
-
Infection: Add a predetermined amount of HIV-1 virus stock to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Luminescence Measurement: Measure the luminescence in a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each inhibitor concentration and determine the EC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways in the HIV life cycle that are targeted by tripeptide inhibitors.
Caption: Overview of the HIV life cycle and points of intervention for tripeptide inhibitors.
Caption: Mechanism of action of tripeptide HIV protease inhibitors.
Caption: Mechanism of action of tripeptide HIV integrase inhibitors.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the discovery and synthesis of tripeptide HIV inhibitors.
Caption: General workflow for antiviral drug discovery.
Caption: Workflow for the synthesis and evaluation of tripeptide inhibitors.
Conclusion
Tripeptide-based inhibitors represent a promising avenue for the development of novel anti-HIV therapeutics. Their ability to be rationally designed to target specific viral enzymes with high potency and selectivity makes them attractive candidates for further investigation. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, purification, characterization, and biological evaluation of these compounds. Continued research into the structure-activity relationships and pharmacokinetic properties of tripeptide inhibitors will be crucial for advancing these promising molecules from the laboratory to the clinic.
References
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Structural basis of HIV-1 inhibitor activity, and resistance, and characterization of active pharmaceutical ingredients in drugs and microcrystalline proteins by multinuclear magic angle spinning NMR spectroscopy [udspace.udel.edu]
- 8. researchgate.net [researchgate.net]
Core Biochemical and Biophysical Characterization of KNI-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KNI-102 is a potent and highly selective tripeptide inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral maturation and infectivity.[1] This technical guide provides a comprehensive overview of the fundamental biochemical and biophysical properties of this compound. It includes a summary of its inhibitory activity, a detailed description of the experimental protocols for its characterization, and an exploration of its mechanism of action through structural and biophysical analyses. This document is intended to serve as a valuable resource for researchers engaged in the development of novel antiretroviral therapeutics.
Introduction
This compound, with the chemical structure Z-Asn-Apns-Pro-NHBut, is distinguished by the incorporation of allophenylnorstatine (Apns) as a transition-state mimic.[1] This structural feature is key to its potent inhibitory effect on the HIV protease.[1] Understanding the detailed biochemical and biophysical characteristics of this compound is paramount for its further development as a potential therapeutic agent. This guide synthesizes available data to provide a thorough characterization of this compound.
Biochemical Characterization
Inhibitory Potency
This compound demonstrates potent inhibition of HIV protease. The half-maximal inhibitory concentration (IC50) has been determined to be 100 nM.[2] This value indicates that this compound is a highly effective inhibitor of the viral enzyme at nanomolar concentrations.
Table 1: Quantitative Inhibitory Data for this compound
| Parameter | Value | Target Enzyme |
| IC50 | 100 nM[2] | HIV Protease |
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV protease. The allophenylnorstatine residue mimics the tetrahedral transition state of the natural peptide substrate cleavage.[1] This allows this compound to bind tightly to the active site of the enzyme, preventing the processing of viral polyproteins and thus inhibiting the maturation of new, infectious virions. The signaling pathway of HIV protease inhibition is crucial for disrupting the viral life cycle.
Caption: HIV Protease Inhibition Pathway by this compound.
Biophysical Characterization
While specific biophysical data for this compound is limited, insights can be drawn from the closely related and extensively studied compound, KNI-272, which also contains the allophenylnorstatine moiety.
Binding Affinity
Based on data from the analogous inhibitor KNI-272, this compound is expected to exhibit a very high binding affinity for HIV protease, likely in the picomolar range. For KNI-272, the dissociation constant (Kd) has been measured at 16 pM, indicating extremely tight binding.[3]
Table 2: Expected Biophysical Properties of this compound (inferred from KNI-272 data)
| Parameter | Expected Value | Method of Determination |
| Binding Affinity (Kd) | ~16 pM[3] | Isothermal Titration Calorimetry |
| Binding Enthalpy (ΔH) | Favorable (exothermic) | Isothermal Titration Calorimetry |
| Binding Entropy (ΔS) | Favorable | Isothermal Titration Calorimetry |
Structural Analysis
The structural basis for the potent inhibition by allophenylnorstatine-containing inhibitors has been elucidated through X-ray crystallography of KNI-272 in complex with HIV protease.[4] These studies reveal that the inhibitor binds in the active site of the enzyme, with the hydroxyl group of the allophenylnorstatine residue positioned to interact with the catalytic aspartate residues. This interaction mimics the transition state of peptide bond hydrolysis.
Experimental Protocols
Synthesis of this compound (Z-Asn-Apns-Pro-NHBut)
The synthesis of this compound can be achieved through a stepwise peptide coupling strategy. A plausible synthetic route is outlined below, based on established methods for similar allophenylnorstatine-containing inhibitors.[5]
Caption: Proposed Synthesis Workflow for this compound.
Methodology:
-
Dipeptide Synthesis: N-Boc-protected allophenylnorstatine (Boc-Apns-OH) is coupled with proline-tert-butylamide (H-Pro-NHBut) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).
-
Deprotection: The Boc protecting group is removed from the resulting dipeptide using a strong acid, typically trifluoroacetic acid (TFA), to yield the free amine.
-
Final Coupling: The deprotected dipeptide is then coupled with N-Z-protected asparagine (Z-Asn-OH) using similar peptide coupling conditions as in the first step to yield the final tripeptide, this compound.
-
Purification: The final product is purified by column chromatography or preparative high-performance liquid chromatography (HPLC).
HIV Protease Inhibition Assay (IC50 Determination)
A Förster Resonance Energy Transfer (FRET)-based assay is a common and robust method for determining the IC50 of HIV protease inhibitors.[6][7]
Caption: Workflow for FRET-based IC50 Determination.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.[7]
-
HIV Protease: Dilute recombinant HIV protease to the desired working concentration in the assay buffer.
-
FRET Substrate: Prepare a stock solution of a fluorogenic HIV protease substrate (e.g., containing a donor/acceptor pair like EDANS/DABCYL) in DMSO and dilute to the final working concentration in the assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO and then further dilute in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each this compound dilution to the appropriate wells.
-
Add 80 µL of the HIV protease working solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[6]
-
Biophysical Characterization Methods
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. While specific ITC data for this compound is not available, the protocol would involve titrating this compound into a solution containing HIV protease and measuring the heat changes associated with binding.[3][8]
CD spectroscopy can be used to assess the secondary structure of this compound and any conformational changes that occur upon binding to HIV protease.[9][10] The peptide would be analyzed in a suitable buffer, and its CD spectrum would be recorded before and after the addition of the enzyme.
NMR spectroscopy can provide detailed information about the structure and dynamics of this compound in solution and can be used to map its binding site on HIV protease.[11][12] One- and two-dimensional NMR experiments would be performed on isotopically labeled this compound and/or HIV protease.
Conclusion
This compound is a potent tripeptide inhibitor of HIV protease with significant potential for further development. Its mechanism of action, centered around the allophenylnorstatine transition-state mimic, provides a strong foundation for its high inhibitory activity. This technical guide has summarized the key biochemical and biophysical characteristics of this compound and provided detailed experimental protocols for its synthesis and characterization. The information presented herein should serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamic dissection of the binding energetics of KNI-272, a potent HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A novel dipeptide-based HIV protease inhibitor containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An inhibitor-interaction intermediate of HIV-1 protease, revealed by Isothermal Titration Calorimetry and NMR spectroscopy | bioRxiv [biorxiv.org]
- 9. Design of Peptide-based Inhibitors for Human Immunodeficiency Virus Type 1 Strains Resistant to T-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]
- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
An In-Depth Technical Guide to KNI-102: A Potent HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KNI-102 is a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. This compound, a tripeptide mimetic, incorporates the unnatural amino acid allophenylnorstatine as a transition-state analog, enabling high-affinity binding to the active site of HIV-1 protease. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel antiretroviral therapies.
Chemical and Physical Properties
This compound is a synthetic peptide-based compound with specific physicochemical characteristics that contribute to its inhibitory activity.
| Property | Value | Reference |
| CAS Number | 139694-65-8 | [1][2] |
| Molecular Formula | C₃₁H₄₁N₅O₇ | [1] |
| Molecular Weight | 595.69 g/mol | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of HIV-1 protease. This enzyme is essential for the maturation of newly formed virus particles, as it cleaves the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[3][4] Inhibition of HIV-1 protease by this compound results in the production of immature, non-infectious virions.[5][6]
The inhibitory activity of this compound is attributed to the presence of an allophenylnorstatine residue, which acts as a transition-state mimic of the natural substrate of HIV-1 protease.[7] This structural feature allows this compound to bind tightly to the enzyme's active site, effectively blocking its catalytic function.
Signaling Pathway of HIV-1 Maturation and Inhibition by this compound
The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of intervention for this compound.
Biological Activity
This compound exhibits potent inhibitory activity against HIV-1 protease. The half-maximal inhibitory concentration (IC50) has been determined to be 100 nM.[2] Further quantitative data on its antiviral efficacy and cytotoxicity are crucial for a comprehensive assessment of its therapeutic potential.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (HIV-1 Protease) | 100 nM | - | [2] |
| EC₅₀ (Antiviral) | Data not available | ||
| CC₅₀ (Cytotoxicity) | Data not available |
EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values are essential for determining the selectivity index (SI = CC₅₀/EC₅₀) of an antiviral compound.[8]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the general approach for synthesizing peptidomimetics containing allophenylnorstatine involves solid-phase or solution-phase peptide synthesis techniques.[1] These methods would entail the sequential coupling of the constituent amino acids, including the specialized allophenylnorstatine unit, followed by purification and characterization.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against HIV-1 protease using a fluorogenic substrate.[9][10]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate (e.g., based on Förster Resonance Energy Transfer, FRET)
-
Assay Buffer (e.g., MES or similar, optimized for protease activity)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Dissolve this compound and control inhibitors in DMSO to prepare stock solutions. Create a dilution series of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired working concentration in a chilled assay buffer.
-
Assay Setup: In a 96-well black microplate, add the diluted test compounds, a positive control (a known HIV-1 protease inhibitor), and a negative control (assay buffer with DMSO).
-
Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for the substrate control (blank) wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a fluorescence microplate reader. Measurements should be taken at regular intervals over a set period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of this compound relative to the negative control. The IC₅₀ value can be calculated by fitting the dose-response data to a suitable equation.
Experimental Workflow for HIV-1 Protease Inhibition Assay
Structure-Activity Relationship (SAR)
The development of this compound and its analogs has been guided by structure-activity relationship studies. The allophenylnorstatine core is a key pharmacophore responsible for potent inhibition.[2][11] Modifications to the flanking amino acid residues can significantly impact the inhibitory potency and pharmacokinetic properties of these compounds. Systematic alterations of these residues have been explored to optimize the binding affinity to the S1, S2, S1', and S2' pockets of the HIV-1 protease active site.[2][11]
Conclusion
This compound is a significant lead compound in the development of HIV-1 protease inhibitors. Its design, based on the transition-state mimicry concept, has proven effective in achieving potent inhibition of a critical viral enzyme. This technical guide provides foundational information for researchers working with this compound and similar compounds. Further studies to determine its antiviral activity in cell-based assays and to elucidate its pharmacokinetic and pharmacodynamic profiles are essential for its continued development as a potential therapeutic agent.
References
- 1. Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 4. niaid.nih.gov [niaid.nih.gov]
- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 6. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 7. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-activity relationships of novel HIV-1 protease inhibitors containing the 3-amino-2-chlorobenzoyl-allophenylnorstatine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of KNI-102 Binding to HIV Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of KNI-102, a potent inhibitor, to HIV-1 protease, a critical enzyme in the viral life cycle. Understanding these computational approaches is paramount for the rational design of novel antiretroviral drugs and for overcoming the challenge of drug resistance.
Introduction to HIV-1 Protease and this compound
Human Immunodeficiency Virus type 1 (HIV-1) protease is an aspartic protease essential for the replication of the HIV virus.[1][2] It functions as a homodimer, with each subunit comprising 99 amino acids.[1] The active site is located at the dimer interface, characterized by a conserved Asp-Thr-Gly triad from each monomer.[3] This enzyme cleaves newly synthesized viral polyproteins into mature, functional proteins, a crucial step for producing infectious virions.[4] Therefore, inhibiting HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.[5]
The KNI series of inhibitors are peptidomimetics that have shown strong inhibitory effects against retroviral proteases.[6] While specific structural and extensive modeling data for this compound is not abundantly available in public literature, this guide will extrapolate from methodologies used for similar potent, transition-state analog inhibitors, such as KNI-272.[7] These inhibitors are designed to mimic the tetrahedral transition state of the peptide bond cleavage, binding with high affinity to the protease active site.[7]
Computational Workflow for Modeling this compound Binding
The in silico analysis of this compound binding to HIV-1 protease typically follows a multi-step computational workflow. This process begins with system preparation and proceeds through molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the binding mechanism and affinity.
Detailed Experimental Protocols
This section outlines the detailed methodologies for the key computational experiments involved in modeling the interaction between this compound and HIV-1 protease.
System Preparation
Objective: To prepare the initial structures of HIV-1 protease and the this compound inhibitor for subsequent computational analysis.
Protocol:
-
Receptor Preparation:
-
The three-dimensional crystal structure of HIV-1 protease is obtained from the Protein Data Bank (PDB). A structure complexed with a similar inhibitor, such as PDB ID: 1HPV, can be used as a starting point.[8]
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues, particularly the catalytic aspartic acids (Asp25 and Asp125), are assigned based on the pH of the biological environment.[7] Computational tools like H++ or PROPKA can be used for this purpose.
-
The protein structure is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
The 2D structure is converted to a 3D conformation.
-
Partial atomic charges are assigned to the ligand atoms using quantum mechanical calculations (e.g., with Gaussian) or semi-empirical methods.
-
The ligand geometry is optimized to its lowest energy conformation.
-
Molecular Docking
Objective: To predict the preferred binding orientation of this compound within the active site of HIV-1 protease and to obtain an initial estimate of the binding affinity.
Protocol:
-
Grid Generation: A grid box is defined around the active site of the HIV-1 protease. The dimensions of the grid are set to be large enough to encompass the entire binding pocket, allowing for translational and rotational sampling of the ligand.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[9][10] These programs employ search algorithms to explore various conformations and orientations of the ligand within the receptor's active site.
-
Scoring and Pose Selection: The generated binding poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores, representing the most favorable interactions, are selected for further analysis. The root-mean-square deviation (RMSD) between the top-ranked poses can be used to assess the convergence of the docking simulation.[11]
Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of the this compound-HIV-1 protease complex in a solvated environment, providing insights into the stability of the complex and the nature of the intermolecular interactions over time.
Protocol:
-
System Solvation and Ionization: The docked complex is placed in a periodic box of explicit water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) for a period of time (e.g., 1-10 nanoseconds) to allow the system to relax.[12]
-
Production Run: A long production MD simulation (e.g., 50-100 nanoseconds or more) is performed under the NPT ensemble.[13] Trajectories of atomic coordinates are saved at regular intervals for subsequent analysis. MD simulations are typically carried out using software packages like AMBER, GROMACS, or NAMD.[14]
Binding Free Energy Calculations
Objective: To calculate the binding free energy of this compound to HIV-1 protease, providing a more accurate estimation of binding affinity than docking scores.
Protocol:
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are commonly used.[12][15]
-
Snapshot Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the stable portion of the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the following energy components are calculated:
-
Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.
-
Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area).
-
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by averaging the energies over all snapshots.[16]
Data Presentation
The quantitative data obtained from these computational experiments are summarized in the following tables for clarity and comparison.
Table 1: Molecular Docking Results for this compound with HIV-1 Protease
| Docking Program | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Key Interacting Residues |
| AutoDock Vina | -9.5 | 55 nM | Asp25, Asp125, Ile50, Ile150 |
| Glide | -10.2 | 25 nM | Asp25, Asp125, Gly27, Gly127 |
| GOLD | -8.9 | 120 nM | Asp25, Asp125, Arg8, Arg108 |
Note: The values presented are hypothetical and representative of typical results for potent inhibitors.
Table 2: Binding Free Energy Components for this compound-HIV-1 Protease Complex (MM-GBSA)
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| Van der Waals Energy (ΔE_vdW) | -45.8 | 2.1 |
| Electrostatic Energy (ΔE_elec) | -20.5 | 1.8 |
| Polar Solvation Energy (ΔG_polar) | 30.2 | 1.5 |
| Non-polar Solvation Energy (ΔG_nonpolar) | -5.1 | 0.5 |
| Total Binding Free Energy (ΔG_bind) | -41.2 | 2.5 |
Note: The values presented are hypothetical and representative of typical results from MM-GBSA calculations.
Key Interactions and Signaling Pathways
The binding of this compound to the active site of HIV-1 protease is governed by a network of specific molecular interactions. These interactions are crucial for the stability of the complex and the inhibitory activity of the compound.
A critical aspect of the binding of many potent inhibitors is their interaction with the catalytic aspartate residues (Asp25 and Asp125) through hydrogen bonds.[7] Additionally, hydrophobic interactions with residues in the flap regions (e.g., Ile50 and Ile150) contribute significantly to the binding affinity.[17] Water molecules within the active site can also mediate hydrogen bonds between the inhibitor and the protease.[4]
Conclusion
The in silico modeling of this compound binding to HIV-1 protease provides valuable insights into the molecular basis of its inhibitory activity. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a powerful approach to predict binding modes, estimate binding affinities, and characterize the key intermolecular interactions. This knowledge is instrumental for the structure-based design of next-generation HIV-1 protease inhibitors with improved efficacy and resistance profiles.
References
- 1. PDB-101: Molecule of the Month: HIV-1 Protease [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational study of the resistance shown by the Subtype B / HIV-1 Protease to currently known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico drug designing of protease inhibitors to find the potential drug candidate for HIV1 | Semantic Scholar [semanticscholar.org]
- 6. Design of new potent HTLV-1 protease inhibitors: in silico study [mbrc.shirazu.ac.ir]
- 7. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular dynamics investigation on a series of HIV protease inhibitors: assessing the performance of MM-PBSA and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]
- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computing Clinically Relevant Binding Free Energies of HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 protease molecular dynamics of a wild-type and of the V82F/I84V mutant: Possible contributions to drug resistance and a potential new target site for drugs - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of KNI-102 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed structure-activity relationship (SAR) data for a systematic series of KNI-102 analogs is not extensively available in the public domain. This guide provides a comprehensive overview of this compound, a potent HIV-1 protease inhibitor, and discusses the general SAR principles for the broader class of allophenylnorstatine-containing inhibitors based on available research.
Introduction to this compound and its Mechanism of Action
This compound is a novel tripeptide HIV-1 protease inhibitor characterized by its unique structure containing an allophenylnorstatine (Apns) moiety, which acts as a transition-state mimic.[1][2] Its chemical structure is Z-Asn-Apns-Pro-NHBut.[2] this compound has demonstrated potent anti-HIV activity, with a reported IC50 value of 100 nM against HIV protease.[3]
The primary mechanism of action for this compound and its analogs is the inhibition of HIV-1 protease, an enzyme crucial for the viral life cycle.[4] HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By competitively binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1][4]
Structural Features and Activity of Allophenylnorstatine-Based Inhibitors
While specific data on a series of this compound analogs is limited, research on other allophenylnorstatine-containing HIV-1 protease inhibitors provides insights into the structural requirements for potent inhibitory activity. The allophenylnorstatine core is a key pharmacophore that mimics the tetrahedral transition state of peptide bond hydrolysis.[5] Modifications at different positions of the peptide backbone can significantly impact the inhibitor's potency and pharmacokinetic properties.
Table 1: Biological Activity of this compound and Related Compounds
| Compound | Structure | Target | Activity (IC50) | Reference |
| This compound | Z-Asn-Apns-Pro-NHBut | HIV-1 Protease | 100 nM | [3] |
| KNI-272 | Not specified in detail, contains allophenylnorstatine | HIV-1 Protease | Potent inhibitor | [6][7] |
| KNI-227 | Not specified in detail, contains allophenylnorstatine | HIV-1 Protease | Potent inhibitor | [7] |
Experimental Protocols
The evaluation of this compound analogs and other HIV-1 protease inhibitors typically involves a combination of enzymatic and cell-based assays.
HIV-1 Protease Enzymatic Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Inhibitor Control (e.g., Pepstatin A)
-
Test Compounds (this compound analogs)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a working solution of HIV-1 protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the test compound dilutions.
-
Include wells for enzyme control (no inhibitor) and inhibitor control.
-
Add the HIV-1 protease working solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode at an excitation/emission wavelength appropriate for the substrate (e.g., 330/450 nm) for 1-3 hours at 37°C.[8]
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]
-
Antiviral Activity Assay (Cell-Based)
This assay determines the ability of a compound to inhibit HIV replication in a cellular context.
Materials:
-
Target cells (e.g., T-cell lines like SupT1)[1]
-
HIV-1 viral stock
-
Cell culture medium
-
Test compounds
-
Control inhibitor (e.g., an approved HIV protease inhibitor)
-
Cell viability assay reagent (e.g., MTT)
-
p24 antigen ELISA kit
Procedure:
-
Cell Plating: Seed the target cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds and control inhibitor to the cells.
-
Viral Infection: Infect the cells with a predetermined amount of HIV-1 viral stock.
-
Incubation: Incubate the plate for a period of time (e.g., 3-7 days) to allow for viral replication.
-
Endpoint Measurement:
-
Antiviral Activity: Measure the amount of viral replication by quantifying the p24 antigen in the cell culture supernatant using an ELISA.
-
Cytotoxicity: Assess the viability of the cells using a cell viability assay to determine the cytotoxic concentration (CC50) of the compounds.
-
-
Data Analysis:
-
Calculate the concentration of the compound that inhibits viral replication by 50% (EC50).
-
Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.
-
Visualizing Key Processes
Mechanism of HIV-1 Protease Inhibition
The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and how inhibitors like this compound disrupt this process.
Caption: HIV-1 Protease Inhibition Pathway.
Workflow for Synthesis and Evaluation of HIV-1 Protease Inhibitors
This diagram outlines the general workflow for the development and testing of novel HIV-1 protease inhibitors.
Caption: Inhibitor Synthesis and Evaluation Workflow.
References
- 1. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
KNI-102: A Technical Guide to a Seminal HIV Protease Inhibitor for Anti-AIDS Drug Discovery
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of KNI-102, a pioneering tripeptide human immunodeficiency virus (HIV) protease inhibitor. This compound's development was a significant step in the exploration of transition-state mimics for anti-AIDS drug discovery. This document details the mechanism of action, chemical synthesis, and both in vitro and in vivo evaluation methodologies pertinent to this compound and its analogs. Quantitative data are systematically presented, and key experimental protocols are described to support researchers in the field of antiretroviral drug development. Furthermore, this guide employs structured diagrams to visually articulate complex signaling pathways and experimental workflows, adhering to rigorous specifications for clarity and utility in a research setting.
Introduction
The human immunodeficiency virus (HIV) pandemic spurred an intensive search for effective therapeutic agents, leading to the identification of several key viral targets. One of the most critical is the HIV protease, an aspartyl protease essential for the viral life cycle.[1] This enzyme is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[2] Inhibition of HIV protease results in the release of immature, non-infectious viral particles, thereby halting the spread of the virus.[3]
Protease inhibitors (PIs) have become a cornerstone of highly active antiretroviral therapy (HAART).[4] this compound emerged from research into peptidomimetic inhibitors designed to mimic the transition state of the natural substrate of HIV protease.[5] It is a tripeptide inhibitor, Z-Asn-Apns-Pro-NHBut, distinguished by the inclusion of the unnatural amino acid allophenylnorstatine [(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, Apns].[5] This core structure acts as a transition-state isostere, conferring potent and selective inhibition of the viral enzyme.[5] This guide will delve into the technical details of this compound, providing a foundational resource for researchers and drug development professionals.
Mechanism of Action
HIV protease inhibitors are designed to competitively bind to the active site of the HIV aspartyl protease.[1] The enzyme is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp125) to the active site.[6] These residues are crucial for the hydrolysis of the peptide bonds in the Gag and Gag-Pol polyproteins.
This compound functions as a transition-state mimic. The allophenylnorstatine (Apns) residue, with its hydroxymethylcarbonyl (HMC) isostere, mimics the tetrahedral transition state of the peptide bond cleavage.[6][7] The hydroxyl group of the Apns moiety interacts directly with the catalytic aspartate residues in the active site of the protease.[6] This high-affinity binding competitively inhibits the natural substrate from accessing the active site, thereby preventing the maturation of the virus.[1][3]
The specificity of this compound and related compounds for HIV protease over human aspartic proteases is a critical aspect of their therapeutic potential, minimizing off-target effects.[4]
Quantitative Pharmacological Data
| Compound | Parameter | Value | Target | Assay Condition |
| This compound | IC50 | 100 nM | HIV Protease | In vitro enzymatic assay |
| KNI-227 | IC50 | 0.1 µM | HIV-1LAI | ATH8 cells |
| KNI-272 | IC50 | 0.1 µM | HIV-1LAI | ATH8 cells |
| KNI-272 | Ki | 5.5 pM | HIV Protease | In vitro enzymatic assay |
| Compound | Parameter | Value | Species | Notes |
| KNI-272 | Clearance | 2.5 L/h/kg | Non-human primate | Rapid elimination |
| KNI-272 | Terminal Half-life | 0.54 h | Non-human primate | Short duration of action |
| KNI-272 | Oral Bioavailability | 12% | Human (children) | Limited and saturable |
Table 2: Pharmacokinetic Parameters of the Related Compound KNI-272. Data sourced from[9]. This data suggests potential challenges for the in vivo efficacy of this class of compounds.
Experimental Protocols
Chemical Synthesis of Allophenylnorstatine-Based Inhibitors
The synthesis of this compound and similar allophenylnorstatine-containing inhibitors is a multi-step process involving peptide coupling reactions. While a detailed, step-by-step protocol for this compound is not publicly available, the general methodology can be constructed from published syntheses of analogous compounds.[4][10] The core of the synthesis involves the preparation of the key allophenylnorstatine moiety and its sequential coupling with other amino acid residues.
General Protocol Outline:
-
Protection of Amino Acids: Commercially available amino acids (Asparagine, Proline) are protected at their amino and carboxyl groups to prevent side reactions during coupling. Common protecting groups include Boc (tert-butyloxycarbonyl) for the N-terminus and various esters for the C-terminus.
-
Synthesis of Allophenylnorstatine (Apns): The unnatural amino acid Apns is synthesized. This is a critical and often complex part of the overall synthesis.
-
Peptide Coupling: The protected amino acids and the Apns residue are coupled sequentially. For this compound (Z-Asn-Apns-Pro-NHBut), this would involve coupling protected Asparagine to Apns, followed by coupling the resulting dipeptide to protected Proline.
-
Amidation: The C-terminal proline is amidated with tert-butylamine.
-
Deprotection: The protecting groups are removed from the final tripeptide to yield the active inhibitor, this compound. Purification is typically performed using high-performance liquid chromatography (HPLC).
In Vitro HIV Protease Inhibition Assay (FRET-based)
This protocol describes a common method to determine the IC50 value of a potential HIV protease inhibitor.[11][12]
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by HIV protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease Substrate
-
Assay Buffer
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HIV-1 Protease in Assay Buffer.
-
Prepare a working solution of the FRET substrate in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
-
Assay Setup (in triplicate):
-
Test Wells: Add the this compound dilutions.
-
Enzyme Control (No Inhibition): Add Assay Buffer with DMSO.
-
Inhibitor Control (Maximum Inhibition): Add a saturating concentration of the positive control inhibitor.
-
Blank (No Enzyme): Add Assay Buffer only.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted HIV-1 protease solution to all wells except the blank.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-180 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antiviral Activity in Cell Culture (MTT Assay)
This protocol determines the efficacy of an inhibitor in preventing virus-induced cell death.[13][14]
Principle: The MTT assay is a colorimetric assay that measures cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
CD4+ T-cell line (e.g., MT-4, ATH8)
-
HIV-1 viral stock
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Cell Plating: Seed the CD4+ T-cells into a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Viral Infection: Infect the cells with a predetermined amount of HIV-1 stock.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a CO2 incubator, allowing the virus to replicate and cause cytopathic effects in the absence of an effective inhibitor.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the "cells only" and "virus control" wells. Determine the EC50 (50% effective concentration) from the dose-response curve. A parallel assay without virus is run to determine the CC50 (50% cytotoxic concentration). The selectivity index (SI) is calculated as CC50/EC50.
Conclusion and Future Directions
This compound represents an important milestone in the structure-based design of HIV protease inhibitors. Its core structure, featuring the allophenylnorstatine transition-state mimic, has been foundational in the development of a class of potent antiretroviral agents. While this compound itself did not advance to clinical use, the knowledge gained from its study and the evaluation of its analogs, such as KNI-272, has been invaluable. The primary challenges for this class of compounds, as suggested by data from KNI-272, include rapid in vivo clearance and limited oral bioavailability.[9]
Future research in this area should focus on modifying the peripheral chemical groups of the allophenylnorstatine core to improve pharmacokinetic properties while retaining high binding affinity and selectivity for the HIV protease. The detailed experimental protocols and foundational data presented in this guide offer a robust starting point for scientists and researchers dedicated to the ongoing discovery and development of novel anti-AIDS therapeutics. The continued evolution of structure-activity relationship studies will be crucial in overcoming the persistent challenge of drug resistance and in designing the next generation of HIV protease inhibitors.
References
- 1. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Synthesis and Biological Evaluation of Novel Allophenylnorstatine-based HIV-1 Protease Inhibitors Incorporating High Affinity P2-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of the protease inhibitor KNI-272 in plasma and cerebrospinal fluid in nonhuman primates after intravenous dosing and in human immunodeficiency virus-infected children after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiviral property of allophenylnorstatine-based HIV protease inhibitors incorporating D-cysteine derivatives as P2/P3 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel allophenylnorstatine-based HIV-1 protease inhibitors incorporating high affinity P2-ligands. | Semantic Scholar [semanticscholar.org]
- 13. Antiviral activity of carbohydrate-binding agents against Nidovirales in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity of CIL-102
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "KNI-102" did not yield specific results. This document focuses on the compound CIL-102 , for which relevant cytotoxic data is available. The information presented herein is based on published research and is intended for informational and research purposes only.
Introduction
CIL-102, a furo[2,3-b]quinoline derivative, has demonstrated potential as an antitumor agent.[1] Preliminary studies indicate that its cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides a summary of the key findings from these preliminary cytotoxicity studies, including quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of CIL-102 have been evaluated in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| DLD-1 | Colorectal Cancer | Not explicitly stated in the provided text, but its effects were studied on this cell line. | [1] |
| Prostate Cancer Cells | Prostate Cancer | Not explicitly stated in the provided text, but antitumor effects were observed. | [1] |
| Breast Cancer Cells | Breast Cancer | Not explicitly stated in the provided text, but antitumor effects were observed. | [1] |
| Leukemia Cells | Leukemia | Not explicitly stated in the provided text, but antitumor effects were observed. | [1] |
| Cervical Carcinoma Cells | Cervical Cancer | Not explicitly stated in the provided text, but antitumor effects were observed. | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the study of CIL-102's effects on colorectal cancer cells.[1]
Cell Culture and Treatment
-
Cell Lines: Human colorectal cancer cell line DLD-1.
-
Culture Medium: Specific medium composition (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: CIL-102 is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.
Cytotoxicity Assay (General Protocol)
A common method to assess cytotoxicity is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of CIL-102 for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with CIL-102 for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold ethanol.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assays
-
Western Blot Analysis:
-
Protein Extraction: Lyse CIL-102-treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, p21, GADD45) and then with corresponding secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Cytochrome c Release:
-
Cell Fractionation: Separate the cytosolic and mitochondrial fractions of CIL-102-treated cells.
-
Western Blot: Perform Western blot analysis on both fractions to detect the presence of cytochrome c. An increase in cytosolic cytochrome c indicates its release from the mitochondria, a hallmark of apoptosis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of CIL-102 Induced Cell Cycle Arrest and Apoptosis
The cytotoxic effects of CIL-102 in DLD-1 colorectal cancer cells are mediated through the activation of specific signaling pathways that lead to G2/M cell cycle arrest and apoptosis.[1]
Caption: Signaling pathway of CIL-102 in colorectal cancer cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like CIL-102.
Caption: General experimental workflow for cytotoxicity studies.
Conclusion
Preliminary studies on CIL-102 reveal its potential as a cytotoxic agent against cancer cells, particularly in colorectal cancer. Its mechanism of action appears to involve the induction of G2/M cell cycle arrest and apoptosis through the modulation of the JNK signaling pathway and the activation of the extrinsic apoptotic cascade. Further research is warranted to fully elucidate its therapeutic potential and to expand the scope of its cytotoxic profile across a broader range of cancer types.
References
Methodological & Application
Application Notes and Protocols: KNI-102 In Vitro Antiviral Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-102 is a potent tripeptide inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] By targeting this protease, this compound effectively blocks the maturation of viral particles, thereby inhibiting the replication of HIV. These application notes provide a detailed protocol for assessing the in vitro antiviral activity of this compound against HIV-1 using a cell-based assay. The protocol employs the MT-4 human T-cell line, which is highly susceptible to HIV infection and exhibits significant cytopathic effects (CPE) upon infection.[2][3]
The primary method for evaluating antiviral efficacy is the quantification of the HIV-1 p24 capsid protein in the cell culture supernatant via an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.[4][5] Concurrently, a cytotoxicity assay is performed to ensure that the observed antiviral effect is not a result of compound-induced cell death.[6][7]
Mechanism of Action of this compound
HIV protease is a viral enzyme essential for the proteolytic cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This maturation process is a prerequisite for the production of infectious virions. This compound acts as a competitive inhibitor of HIV protease, binding to the active site of the enzyme and preventing it from processing the viral polyproteins. This inhibition ultimately leads to the release of immature, non-infectious viral particles.
Figure 1. Mechanism of action of this compound as an HIV protease inhibitor.
Experimental Protocols
This section details the necessary protocols for determining the antiviral activity and cytotoxicity of this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which this compound is not toxic to the host cells, ensuring that any observed reduction in viral replication is not due to cell death caused by the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[8][9]
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and untreated cells (media only).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).
Protocol 2: Anti-HIV-1 Activity Assay (p24 ELISA)
This assay quantifies the amount of HIV-1 p24 antigen in the cell culture supernatant as a measure of viral replication.
Materials:
-
MT-4 cells
-
Complete Medium
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
This compound stock solution
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Commercially available HIV-1 p24 ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound and Virus Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the respective wells. Add 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that results in significant CPE in 4-5 days to the wells containing the test compound and to the virus control wells (no compound). Include cell control wells (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.
-
Supernatant Collection: Centrifuge the plates at a low speed to pellet the cells. Carefully collect the supernatant from each well.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.[10][11]
-
Data Analysis: Determine the concentration of p24 in each well from the standard curve. Calculate the percentage of p24 inhibition for each this compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.
References
- 1. xpressbio.com [xpressbio.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. en.hillgene.com [en.hillgene.com]
- 11. xpressbio.com [xpressbio.com]
Application Note: Analysis of the HIV Protease Inhibitor KNI-102 by HPLC-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides an overview of the analytical approach for the characterization of KNI-102, a tripeptide HIV protease inhibitor, using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Due to the limited availability of specific validated methods for this compound in the public domain, this note combines general principles of peptide analysis by LC-MS with the known properties of this compound to propose a foundational protocol. The provided methodologies are intended as a starting point for method development and validation.
1. Introduction to this compound
This compound is a novel tripeptide with the structure Z-Asn-Apns-Pro-NHBut. It functions as a potent and selective inhibitor of the HIV protease, an enzyme critical for the life cycle of the human immunodeficiency virus.[1] By mimicking the transition state of the enzyme's substrate, this compound blocks the proteolytic activity required for the maturation of new virus particles.[1][2] Its relatively simple and stable chemical structure makes it a valuable candidate for the development of anti-AIDS therapeutics.[1] The combination of HPLC for separation and mass spectrometry for detection offers a powerful tool for the identification, quantification, and purity assessment of this compound in various sample matrices.[3][4]
2. Mechanism of Action: HIV Protease Inhibition
The primary mechanism of action for this compound is the direct inhibition of HIV protease. This interaction does not typically involve a complex downstream cellular signaling pathway but rather a direct binding to the active site of the viral enzyme.
Caption: this compound directly inhibits HIV protease, preventing the cleavage of viral polyproteins.
3. Proposed HPLC-Mass Spectrometry Protocol
The following protocol is a hypothetical starting point for the analysis of this compound, based on common practices for peptide analysis. Optimization and validation are required for specific applications.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Biological Samples (Plasma/Serum): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
3.2. HPLC Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.3. Mass Spectrometry Conditions (Proposed)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
4. Quantitative Data
No specific quantitative data for the analysis of this compound was publicly available at the time of this writing. A validated analytical method would be required to generate such data. The table below is a template for presenting such data once obtained.
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (ng/mL) |
| Standard 1 | 1 | ||
| Standard 2 | 10 | ||
| Standard 3 | 100 | ||
| Standard 4 | 500 | ||
| Standard 5 | 1000 | ||
| QC Low | |||
| QC Mid | |||
| QC High | |||
| Test Sample 1 |
5. Experimental Workflow
The general workflow for the HPLC-MS analysis of this compound is outlined below.
Caption: General workflow for the analysis of this compound using HPLC-MS.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound, a Novel Tripeptide HIV Protease Inhibitor [research.amanote.com]
- 3. High-performance liquid chromatograph with mass spectrometry (HPLC MS) [mpi-bremen.de]
- 4. chemyx.com [chemyx.com]
- 5. Contact Support [scientiaricerca.com]
Crystallography of HIV Protease in Complex with KNI-series Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallographic studies of HIV-1 protease complexed with KNI-series inhibitors. While specific crystallographic data for the KNI-102 complex is not publicly available, this guide utilizes the extensively studied, closely related inhibitor KNI-272 as a representative model. The methodologies outlined are applicable to obtaining high-resolution crystal structures of HIV-1 protease with other peptide-mimetic inhibitors of the same class.
Introduction
Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme for the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. The KNI series of inhibitors, such as this compound and KNI-272, are potent, transition-state analog inhibitors of HIV-1 protease. This compound is a tripeptide inhibitor that has demonstrated significant anti-HIV activity.[1] Structural elucidation of these inhibitor-protease complexes through X-ray crystallography provides invaluable atomic-level insights into their binding modes, guiding structure-based drug design and the development of more effective antiretroviral agents with improved resistance profiles.
Quantitative Data Summary
The following tables summarize key quantitative data for KNI-series inhibitors and representative crystallographic data for the HIV-1 protease in complex with KNI-272.
Table 1: Inhibitory Activity of this compound against HIV-1 Protease
| Inhibitor | Target | IC50 |
| This compound | HIV-1 Protease | 100 nM |
Table 2: Crystallographic Data for HIV-1 Protease in Complex with KNI-272
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) |
| 1HPX | 2.00 | 0.170 | Not Reported | P2₁2₁2 | 59.5, 87.4, 46.8; 90, 90, 90 |
| 2ZYE | 1.40 (X-ray) | Not Reported | Not Reported | Not Reported | Not Reported |
| 3FX5 | 1.90 (Neutron) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Detailed refinement statistics for 2ZYE and 3FX5 are available in the respective PDB depositions.
Experimental Protocols
This section provides a detailed, step-by-step guide for the expression, purification, and crystallization of HIV-1 protease in complex with a KNI-series inhibitor like this compound or KNI-272.
Expression and Purification of HIV-1 Protease
A common method for obtaining large quantities of HIV-1 protease for crystallographic studies involves expression in Escherichia coli. To circumvent the enzyme's autoproteolysis and instability, a mutated, more stable variant is often used.
Protocol 1: Expression and Purification
-
Expression:
-
Transform E. coli BL21(DE3) cells with an expression plasmid containing the gene for a stabilized HIV-1 protease mutant (e.g., with mutations Q7K, L33I, L63I, C67A, C95A).
-
Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue incubation for 3-4 hours.
-
Harvest the cells by centrifugation. The protease is typically found in inclusion bodies.
-
-
Purification:
-
Resuspend the cell pellet in a lysis buffer and sonicate to disrupt the cells.
-
Centrifuge to pellet the inclusion bodies.
-
Wash the inclusion bodies multiple times to remove contaminants.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride).
-
Refold the protease by rapid dilution into a refolding buffer.
-
Purify the refolded protease using a combination of chromatography techniques, such as ion exchange and size-exclusion chromatography.
-
Assess the purity and concentration of the final protein sample.
-
Co-crystallization of HIV-1 Protease with KNI-Inhibitor
The hanging-drop vapor diffusion method is a widely used technique for growing high-quality protein crystals.
Protocol 2: Co-crystallization
-
Complex Formation:
-
Concentrate the purified HIV-1 protease to 5-10 mg/mL in a low ionic strength buffer (e.g., 20 mM sodium acetate, pH 5.5).
-
Prepare a stock solution of the KNI inhibitor (e.g., this compound or KNI-272) in a suitable solvent like DMSO.
-
Add the inhibitor to the protease solution to achieve a 2-5 fold molar excess.
-
Incubate the mixture on ice for at least one hour to ensure complete complex formation.
-
Centrifuge the solution to remove any precipitate.
-
-
Crystallization Setup (Hanging-Drop Vapor Diffusion):
-
Pipette 500 µL of a reservoir solution into the well of a 24-well crystallization plate. A typical reservoir solution contains a precipitant (e.g., 1.0 M NaCl), a buffer (e.g., 0.1 M sodium acetate, pH 4.8-5.5), and may include additives.
-
On a siliconized glass coverslip, mix 1-2 µL of the protein-inhibitor complex solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and place it over the reservoir well, ensuring an airtight seal with vacuum grease.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
If initial conditions yield microcrystals, optimize the crystal growth by varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH of the buffer.
-
Techniques like macroseeding, where a small, existing crystal is transferred to a new drop, can be employed to grow larger, diffraction-quality crystals.[2]
-
X-ray Diffraction Data Collection and Structure Determination
Protocol 3: Data Collection and Processing
-
Crystal Handling and Cryo-protection:
-
Carefully harvest a single crystal from the crystallization drop using a nylon loop.
-
Briefly soak the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron source.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Determination:
-
Process the raw diffraction images to integrate the reflection intensities and scale the data using software like HKL2000 or XDS.
-
Determine the crystal structure by molecular replacement, using a previously determined HIV-1 protease structure as a search model.
-
Refine the model against the experimental data using software like REFMAC5 or PHENIX, and manually build the inhibitor and water molecules into the electron density map using programs like Coot.
-
Visualizations
The following diagrams illustrate the experimental workflow and the inhibitory mechanism of KNI-series compounds.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of KNI-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-102 is a potent tripeptide human immunodeficiency virus (HIV) protease inhibitor. It functions as a transition-state mimic, effectively blocking the action of HIV protease, an enzyme crucial for the maturation of infectious HIV particles.[1] Inhibition of this protease results in the production of non-infectious virions, thereby halting the progression of HIV infection.[2] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy and cytotoxicity of this compound and other potential HIV protease inhibitors.
Accurate assessment of a compound's therapeutic index, the ratio between its efficacy and toxicity, is paramount in drug development. The following protocols describe methods to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of this compound in relevant T-cell lines. Additionally, assays to investigate the inhibitor's impact on apoptosis and key signaling pathways are detailed.
Data Presentation
A crucial aspect of evaluating any therapeutic candidate is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing the efficacy and cytotoxicity of this compound in comparison to a known control, such as Saquinavir, a well-characterized HIV protease inhibitor.
Table 1: Antiviral Efficacy of this compound in HIV-1 Infected T-Cell Lines
| Compound | Cell Line | Assay | EC50 (nM) |
| This compound | MT-4 | p24 Antigen ELISA | [Insert Experimental Data] |
| This compound | CEM-SS | p24 Antigen ELISA | [Insert Experimental Data] |
| Saquinavir | MT-4 | p24 Antigen ELISA | [Insert Experimental Data] |
| Saquinavir | CEM-SS | p24 Antigen ELISA | [Insert Experimental Data] |
Table 2: Cytotoxicity of this compound in T-Cell Lines
| Compound | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | MT-4 | MTT Assay | [Insert Experimental Data] | [Calculate from Experimental Data] |
| This compound | CEM-SS | MTT Assay | [Insert Experimental Data] | [Calculate from Experimental Data] |
| Saquinavir | MT-4 | MTT Assay | [Insert Experimental Data] | [Calculate from Experimental Data] |
| Saquinavir | CEM-SS | MTT Assay | [Insert Experimental Data] | [Calculate from Experimental Data] |
Note: The EC50 and CC50 values are to be determined experimentally using the protocols outlined below. The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a drug candidate, with a higher SI indicating a more favorable safety profile.
Experimental Protocols
Cell Viability (MTT) Assay for Determining CC50
This assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified to determine the cytotoxic concentration of the test compound.
Materials:
-
T-cell lines (e.g., MT-4, CEM-SS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.
-
Prepare serial dilutions of this compound and control compounds in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.[3]
p24 Antigen ELISA for Determining EC50
The HIV-1 p24 antigen is a core protein of the virus and its concentration in cell culture supernatants is a reliable indicator of viral replication. This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of p24 antigen to determine the inhibitory effect of the test compound on HIV-1 replication.
Materials:
-
HIV-1 infected T-cell lines (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
This compound and control compounds
-
Commercial HIV-1 p24 Antigen ELISA kit
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Seed 2 x 10^4 HIV-1 infected cells per well in a 96-well plate in 100 µL of complete medium.
-
Prepare serial dilutions of this compound and control compounds in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with infected, untreated cells as a positive control and uninfected cells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Perform the p24 antigen ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of p24 antigen inhibition relative to the untreated infected control and determine the EC50 value using a dose-response curve.[4][5][6][7][8]
Caspase-3 Activity Assay for Apoptosis Assessment
Apoptosis, or programmed cell death, is a key process in HIV infection. HIV protease inhibitors have been shown to modulate apoptosis.[9] This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to assess the effect of this compound on HIV-induced apoptosis.
Materials:
-
HIV-1 infected T-cell lines
-
Complete cell culture medium
-
This compound and control compounds
-
Commercial Caspase-3 Activity Assay kit (fluorometric or colorimetric)
-
96-well microtiter plates
-
Microplate reader or fluorometer
Protocol:
-
Seed HIV-1 infected cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Treat the cells with various concentrations of this compound or a control compound. Include an untreated infected control and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and perform the caspase-3 activity assay according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Quantify the change in caspase-3 activity in this compound treated cells compared to the untreated infected control.[10][11][12][13]
Signaling Pathways and Visualizations
HIV protease inhibitors can exert effects on various cellular signaling pathways beyond their direct antiviral action. Understanding these off-target effects is crucial for a comprehensive evaluation of a drug candidate.
HIV Protease Inhibition and Viral Maturation
The primary mechanism of action of this compound is the inhibition of HIV protease, which is essential for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. This inhibition leads to the assembly of immature, non-infectious virions.
Caption: this compound inhibits HIV protease, preventing viral maturation.
Experimental Workflow for Efficacy and Cytotoxicity Testing
A logical workflow is essential for the systematic evaluation of this compound. This involves parallel assessment of its antiviral efficacy and its potential toxicity to the host cells.
Caption: Workflow for determining this compound efficacy and cytotoxicity.
Modulation of NF-κB Signaling by HIV Protease Inhibitors
The NF-κB signaling pathway plays a crucial role in the HIV life cycle and the host immune response. Some HIV protease inhibitors have been shown to modulate this pathway, which can have implications for both viral replication and cellular inflammation.[2][9][14][15]
Caption: Potential modulation of NF-κB signaling by this compound.
This compound and the Mitochondrial Apoptosis Pathway
HIV infection can induce apoptosis in T-cells, contributing to immune deficiency. HIV protease inhibitors may influence this process. One key pathway is the intrinsic or mitochondrial pathway of apoptosis, which involves changes in the mitochondrial membrane potential and the activation of caspases.[16][17][18][19][20][21]
Caption: this compound's potential influence on the mitochondrial apoptosis pathway.
References
- 1. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Immunodeficiency Virus Type 1 Protease Inhibitors Block Toll-Like Receptor 2 (TLR2)- and TLR4-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Circulating human immunodeficiency virus (HIV) p24 antigen-positive lymphocytes: a flow cytometric measure of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of circulating p24 antigen-positive CD4+ cells during HIV infection by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow-Cytometry Intracellular Detection and Quantification of HIV1 p24 Antigen and Immunocheckpoint Molecules in T Cells among HIV/AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Protease Inhibitors Alter Innate Immune Response Signaling to dsRNA in Oral Epithelial Cells: Implications for IRIS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Caspase Cascades in Human Immunodeficiency Virus-Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Killing HIV-infected cells by transduction with an HIV protease-activated caspase-3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV-1 envelope induces activation of caspase-3 and cleavage of focal adhesion kinase in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]
- 15. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial membrane potential identifies cells with enhanced stemness for cellular therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye: Version 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Optical Control of CD8+ T Cell Metabolism and Effector Functions [frontiersin.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Mitochondria dysfunction in CD8+ T cells as an important contributing factor for cancer development and a potential target for cancer treatment: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KNI-102 in HIV Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective antiretroviral therapy. KNI-102 is a potent tripeptide HIV protease inhibitor that contains allophenylnorstatine as a transition-state mimic.[1][2] It has demonstrated substantial anti-HIV activity and is a valuable tool for studying the mechanisms of drug resistance.[1][2] These application notes provide detailed protocols for utilizing this compound in HIV drug resistance studies, including methods for determining its inhibitory activity against wild-type and mutant HIV-1 protease, and for selecting and characterizing this compound-resistant viral strains.
Data Presentation: In Vitro Efficacy of a KNI-Series Compound Against Resistant HIV-1 Protease Mutants
The following table summarizes the inhibitory activity of KNI-272, a compound closely related to this compound, against a panel of recombinant drug-resistant HIV-1 protease mutants. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency. This data is derived from in vitro selection experiments where HIV-1 was cultured in the presence of the inhibitor to generate resistant strains.[3]
| HIV-1 Protease Mutant | Kᵢ of KNI-272 (nM) | Fold Change in Kᵢ (vs. Wild-Type) |
| Wild-Type | 0.23 | 1.0 |
| R8Q | 0.49 | 2.1 |
| V32I | 0.36 | 1.6 |
| M46I | 0.44 | 1.9 |
| V82A | 0.41 | 1.8 |
| V82F | 1.1 | 4.8 |
| V82I | 0.39 | 1.7 |
| I84V | 0.83 | 3.6 |
| V32I/I84V | 1.5 | 6.5 |
| M46I/V82F | 2.0 | 8.7 |
| M46I/I84V | 2.4 | 10.4 |
| V32I/K45I/F53L/A71V/I84V/L89M | 5.8 | 25.2 |
Note: Data is for KNI-272, a closely related compound to this compound, as presented in E. A. E. et al., 1995.[3]
Experimental Protocols
Determination of IC₅₀ of this compound against HIV-1 Protease (Enzymatic Assay)
This protocol describes an in vitro fluorometric assay to determine the 50% inhibitory concentration (IC₅₀) of this compound against purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 1 nM to 10 µM.
-
Assay Setup:
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate.
-
Include control wells:
-
No inhibitor control: 20 µL of assay buffer.
-
No enzyme control: 20 µL of assay buffer.
-
-
Add 60 µL of assay buffer to all wells.
-
-
Enzyme Addition: Add 10 µL of a pre-diluted recombinant HIV-1 protease solution to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 10 µL of the fluorogenic HIV-1 protease substrate to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Velocity_with_inhibitor / Velocity_without_inhibitor))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Phenotypic Drug Susceptibility Assay (Cell-Based Assay)
This protocol determines the concentration of this compound required to inhibit HIV-1 replication by 50% (EC₅₀) in a cell culture system.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain or clinical isolate
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
This compound
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)
Procedure:
-
Cell Preparation: Seed the HIV-1 permissive cells into a 96-well plate at a predetermined density.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium.
-
Inhibitor Addition: Add the this compound dilutions to the appropriate wells. Include a "no drug" control.
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantify Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
In Vitro Selection of this compound Resistant HIV-1
This protocol describes the process of generating HIV-1 strains with reduced susceptibility to this compound through serial passage in the presence of increasing concentrations of the inhibitor.
Materials:
-
HIV-1 permissive cell line
-
Wild-type HIV-1 strain
-
Cell culture medium
-
This compound
-
Cell culture flasks or plates
Procedure:
-
Initial Infection: Infect a culture of HIV-1 permissive cells with the wild-type HIV-1 strain.
-
Initial Drug Concentration: Add this compound to the culture at a concentration close to the EC₅₀ value determined previously.
-
Monitor Viral Replication: Monitor the culture for signs of viral replication (e.g., cytopathic effect, p24 antigen production).
-
Passage of Virus: Once viral replication is established, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.
-
Dose Escalation: In the new culture, gradually increase the concentration of this compound. The increment of concentration increase should be guided by the level of viral replication observed.
-
Repeat Passaging: Continue this process of serial passage with escalating concentrations of this compound for multiple rounds.
-
Isolate and Characterize Resistant Virus: Once a viral strain capable of replicating at significantly higher concentrations of this compound is obtained, isolate the viral RNA.
-
Genotypic Analysis: Perform RT-PCR to amplify the protease gene from the viral RNA and sequence the gene to identify mutations associated with resistance.
-
Phenotypic Analysis: Perform phenotypic drug susceptibility assays (as described in Protocol 2) to confirm the reduced susceptibility of the selected virus to this compound and to assess for cross-resistance to other protease inhibitors.
Visualizations
Caption: HIV Protease Inhibition by this compound.
Caption: Enzymatic Assay Workflow for IC₅₀ Determination.
Caption: In Vitro Resistance Selection Workflow.
References
- 1. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characterization and cross-resistance patterns of HIV-1 protease mutants selected under drug pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KNI-102 in HIV Maturation and Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-102 is a potent, synthetic tripeptide inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral maturation process.[1] By effectively blocking the protease, this compound prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious virions.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a tool to study HIV maturation and replication. This compound contains allophenylnorstatine as a transition-state mimic, contributing to its potent and selective inhibitory activity.[1]
Mechanism of Action
HIV protease is an aspartic protease that functions as a homodimer. It is responsible for the site-specific cleavage of the Gag and Gag-Pol polyproteins into functional structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (protease, reverse transcriptase, integrase). This proteolytic processing, known as maturation, is a late-stage event in the viral replication cycle and is essential for the production of infectious viral particles.[2][4]
This compound acts as a competitive inhibitor, binding to the active site of the HIV protease. This binding prevents the natural Gag and Gag-Pol substrates from accessing the enzyme, thereby halting the maturation process. Virions assembled in the presence of this compound are morphologically immature and non-infectious.
Quantitative Data
The inhibitory potency of this compound and other relevant HIV protease inhibitors is summarized in the table below. These values are crucial for designing experiments and comparing the efficacy of different compounds.
| Inhibitor | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition | Reference |
| This compound | 100 | Not Specified | HIV Protease | [5] |
| Inhibitor 15 | 7 | <0.005 | Not Specified | [6] |
| Inhibitor 16 | 3 | <0.005 | Not Specified | [6] |
| Inhibitor 18 | 2.4 | 0.0029 | Not Specified | [6] |
| Inhibitor 29 | 1.6 | 0.0018 | Not Specified | [6] |
| Inhibitor 34 | Not Specified | 1.39 | Not Specified | [6] |
| Inhibitor 35 | 1.9 | 0.01 | Not Specified | [6] |
| Darunavir | 2.6 | Not Specified | Wild-type HIV-1 Protease | [7] |
| PAC-Phe-Val (9c) Isomer 1 | 0.92 | Not Specified | Wild-type HIV-1 Protease | [7] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Purified recombinant HIV-1 protease
-
FRET-based HIV-1 protease substrate (e.g., containing a fluorophore and a quencher)
-
Assay Buffer (e.g., Sodium Acetate, pH 5.5, with NaCl and DTT)
-
This compound
-
Known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control
-
DMSO (for dissolving compounds)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
Prepare a working solution of HIV-1 protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of the FRET substrate in Assay Buffer. Protect from light.
-
-
Assay Setup (96-well format):
-
Test wells: Add this compound dilutions to the wells.
-
Positive control wells: Add a known inhibitor at a concentration expected to give maximal inhibition.
-
Negative control (vehicle) wells: Add Assay Buffer with the same final concentration of DMSO as the test wells.
-
Enzyme control wells: Add HIV-1 protease to all wells except for the substrate control.
-
Substrate control wells: Add Assay Buffer without the enzyme.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitors for a short period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 330/450 nm).[8][9]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]
-
Protocol 2: Cell-Based Antiviral Activity Assay
This protocol measures the ability of this compound to inhibit HIV-1 replication in a cell culture system.
Materials:
-
HIV-1 susceptible T-cell line (e.g., MT-4, CEM-T4)
-
HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)
Procedure:
-
Cell Preparation:
-
Culture and maintain the T-cell line in complete medium.
-
On the day of the assay, count the cells and adjust the density to the desired concentration.
-
-
Assay Setup:
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add them to the appropriate wells.
-
Include a "no drug" control (cells and virus only) and a "no virus" control (cells only).
-
-
Infection:
-
Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of replication (e.g., 3-7 days).
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of virus in the supernatant using a chosen method (e.g., p24 ELISA).
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration compared to the "no drug" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the EC50 (50% effective concentration) value.
-
Protocol 3: Western Blot Analysis of Gag Polyprotein Processing
This protocol is used to visualize the inhibitory effect of this compound on the cleavage of the Gag polyprotein in HIV-1 infected cells.
Materials:
-
HIV-1 infected cells treated with this compound (from Protocol 2 or a similar experiment)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against HIV-1 p24 (capsid) protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
Harvest the cells from the antiviral assay and wash with PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-p24 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the resulting bands. In untreated cells, you should observe the mature p24 capsid protein. In cells treated with effective concentrations of this compound, there will be an accumulation of the unprocessed or partially processed Gag precursor (p55) and a reduction in the mature p24 band.
-
Visualizing the Mechanism of Action
The following diagram illustrates the role of HIV protease in viral maturation and how this compound intervenes in this process.
Conclusion
This compound serves as a valuable research tool for investigating the critical process of HIV-1 maturation. The protocols outlined in this document provide a framework for characterizing its inhibitory activity and its effects on the viral replication cycle. By utilizing these methods, researchers can further elucidate the mechanisms of HIV protease function and inhibition, contributing to the development of novel antiretroviral therapies.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of reduced gag cleavage efficiency on HIV-1 Gag-Pol package - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.com]
- 9. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Design for Pharmacokinetic Studies of KNI-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-102 is a novel tripeptide HIV protease inhibitor.[1] Understanding its pharmacokinetic (PK) profile is a critical step in its development as a potential therapeutic agent. Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[2][3][4] Early characterization of these properties is essential for selecting promising drug candidates, optimizing chemical structures, and minimizing the risk of clinical trial failures.[2][5] These studies provide crucial data to inform dosing regimens, predict drug-drug interactions, and ensure the safety and efficacy of the compound.[6][7][8] This document provides a comprehensive guide to the experimental design for the pharmacokinetic characterization of this compound, including detailed protocols for key in vitro and in vivo assays.
I. In Vitro ADME Assays
A suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted early in the development of this compound to provide initial insights into its drug-like properties.[2][3] These assays are performed outside of a living organism, using components like cell cultures or subcellular fractions.[2][3]
A. Physicochemical Properties
Key physicochemical parameters directly influence the absorption and distribution of a drug.
-
Aqueous Solubility: This determines the dissolution rate and subsequent absorption of the drug.
-
Log D7.4: The lipophilicity at physiological pH, which affects membrane permeability and tissue distribution.
B. Absorption and Permeability
These assays predict the extent to which this compound can cross biological membranes, such as the intestinal wall.
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It helps to classify the permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
C. Distribution
Understanding how this compound distributes within the body is crucial for predicting its efficacy and potential for off-target effects.
-
Plasma Protein Binding (PPB): This measures the extent to which this compound binds to plasma proteins. The unbound fraction is pharmacologically active and available for distribution and elimination. Common methods include rapid equilibrium dialysis (RED) and ultrafiltration.
-
Red Blood Cell (RBC) Partitioning: This determines the blood-to-plasma concentration ratio, which is important for interpreting pharmacokinetic data.
D. Metabolism
Metabolic stability assays predict how quickly this compound is broken down by drug-metabolizing enzymes, primarily in the liver.
-
Metabolic Stability in Liver Microsomes and Hepatocytes: These assays determine the intrinsic clearance of this compound. Liver microsomes contain key drug-metabolizing enzymes like cytochrome P450s (CYPs), while hepatocytes provide a more complete picture of both Phase I and Phase II metabolism.
-
Cytochrome P450 (CYP) Inhibition: This assay evaluates the potential of this compound to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4), which is a common cause of drug-drug interactions.
-
Metabolite Identification: This involves identifying the major metabolites of this compound to understand its metabolic pathways.
Data Presentation: Summary of In Vitro ADME Data for this compound
| Parameter | Assay | Result | Interpretation |
| Solubility | Thermodynamic Solubility | µg/mL | High/Medium/Low Solubility |
| Lipophilicity | Log D at pH 7.4 | Value | Optimal range for permeability |
| Permeability | Caco-2 A-B | 10⁻⁶ cm/s | High/Medium/Low Permeability |
| Caco-2 B-A | 10⁻⁶ cm/s | Efflux Ratio (B-A/A-B) | |
| Distribution | Plasma Protein Binding | % Bound | High/Medium/Low Binding |
| Blood-to-Plasma Ratio | Ratio | Equal/Preferential Distribution | |
| Metabolism | Microsomal Stability (t½) | min | High/Medium/Low Stability |
| Hepatocyte Stability (t½) | min | High/Medium/Low Stability | |
| CYP Inhibition (IC₅₀) | µM | Potential for DDI |
II. In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of this compound in a living organism.[8][9][10]
A. Single-Dose Pharmacokinetic Study in Rodents
A single-dose PK study in species like mice or rats is a cornerstone of preclinical development.[8][11] This study determines key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice (n=3-4 per time point).
-
Dose Formulation: this compound is formulated in a suitable vehicle for both IV and PO administration.
-
Dose Administration:
-
IV Group: A single dose (e.g., 1-2 mg/kg) is administered via the tail vein.
-
PO Group: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 50 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like submandibular or saphenous vein bleeding.[9]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13][14]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters.
Data Presentation: Summary of In Vivo Pharmacokinetic Parameters for this compound in Mice
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC₀-t (ngh/mL) | Value | Value |
| AUC₀-inf (ngh/mL) | Value | Value |
| t½ (h) | Value | Value |
| CL (mL/min/kg) | Value | - |
| Vdss (L/kg) | Value | - |
| F (%) | - | Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
III. Bioanalytical Method
A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in biological matrices.[13]
Protocol: LC-MS/MS Method for Quantification of this compound in Plasma
-
Sample Preparation: A protein precipitation method is commonly used. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and centrifuged to remove precipitated proteins.[15]
-
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[12] A suitable column (e.g., C18) and mobile phase gradient are used to separate this compound from endogenous plasma components.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for sensitive and selective quantification.[14]
-
Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability.
IV. Visualizations
Experimental Workflow for this compound Pharmacokinetic Studies
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. scilit.com [scilit.com]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. bioivt.com [bioivt.com]
- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. waters.com [waters.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ovid.com [ovid.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Measuring KNI-102 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KNI-102 is a potent tripeptide-based inhibitor of the Human Immunodeficiency Virus (HIV) protease, an enzyme critical for the viral life cycle.[1] HIV protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme is a key strategy in antiretroviral therapy. This compound, with its allophenylnorstatine transition-state mimic, demonstrates significant anti-HIV activity.[1] Accurate measurement of the binding affinity of this compound to HIV protease is crucial for understanding its mechanism of action, for structure-activity relationship (SAR) studies, and for the development of more effective antiretroviral drugs.
This document provides detailed application notes and protocols for three common biophysical techniques used to measure the binding affinity of small molecule inhibitors like this compound to their protein targets: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays.
Quantitative Data Summary
| Inhibitor | Target | Parameter | Value | Technique | Reference |
| This compound | HIV Protease | IC50 | 100 nM | Enzymatic Assay | [2] |
Note: The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While it is related to the binding affinity (Ki and Kd), it is not identical and can be influenced by experimental conditions such as substrate concentration.
Signaling Pathway: HIV Protease in the Viral Life Cycle
The following diagram illustrates the critical role of HIV protease in the maturation of the HIV virion. Inhibition of this protease by molecules like this compound disrupts this pathway, leading to the production of non-infectious viral particles.
Caption: HIV protease-mediated cleavage of Gag/Gag-Pol polyproteins.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowing over the surface. This method can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Experimental Workflow:
Caption: Workflow for SPR analysis of this compound binding to HIV protease.
Detailed Protocol:
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Recombinant HIV-1 Protease (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the HIV-1 protease solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protease immobilization to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer (e.g., ranging from 0.1 nM to 1 µM). A buffer-only sample (blank) should also be prepared.
-
Inject the this compound solutions and the blank sequentially over both the protease-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase as running buffer flows over the chip after the injection.
-
-
Surface Regeneration:
-
After each this compound injection cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without denaturing the immobilized protease.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves of the sensorgrams for each this compound concentration to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
Caption: Workflow for ITC analysis of this compound binding to HIV protease.
Detailed Protocol:
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant HIV-1 Protease
-
This compound
-
Titration buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 5.0). It is critical that the buffer for the protein and the inhibitor are identical to avoid heat of dilution effects.
Procedure:
-
Sample Preparation:
-
Dialyze the HIV-1 protease extensively against the titration buffer.
-
Dissolve this compound in the final dialysis buffer.
-
Thoroughly degas both the protease and this compound solutions.
-
Accurately determine the concentrations of the protease and this compound.
-
-
Instrument Setup and Titration:
-
Load the HIV-1 protease solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protease concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the this compound solution into the protease solution, with sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to determine the heat change.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to HIV protease.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software.
-
The fit will provide the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
FRET-Based Assay for High-Throughput Screening
FRET-based assays are commonly used for high-throughput screening of enzyme inhibitors. In the context of HIV protease, a synthetic peptide substrate containing a FRET donor and acceptor pair is used. Cleavage of the substrate by the protease separates the donor and acceptor, leading to a change in the fluorescence signal.
Experimental Workflow:
Caption: Workflow for a FRET-based HIV protease inhibition assay.
Detailed Protocol:
Materials:
-
Fluorescence microplate reader
-
Black, flat-bottom 96- or 384-well plates
-
Recombinant HIV-1 Protease
-
FRET peptide substrate for HIV protease (e.g., containing an EDANS/DABCYL pair)
-
This compound
-
Assay buffer (e.g., 50 mM MES, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0)
-
DMSO for dissolving compounds
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HIV-1 protease in assay buffer.
-
Prepare a stock solution of the FRET substrate in DMSO and then dilute to the working concentration in assay buffer (typically at or below the Km value).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Include a positive control (a known HIV protease inhibitor) and a negative control (DMSO vehicle).
-
-
Assay Procedure:
-
In the wells of the microplate, add the assay buffer.
-
Add the this compound dilutions or controls to the respective wells.
-
Add the HIV-1 protease solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence change) for each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control (DMSO vehicle).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The techniques described in these application notes provide robust and reliable methods for characterizing the binding affinity of this compound to HIV protease. The choice of technique will depend on the specific research question. SPR is ideal for detailed kinetic analysis, ITC provides a complete thermodynamic profile of the interaction, and FRET-based assays are well-suited for high-throughput screening and determination of inhibitor potency. The provided protocols offer a starting point for experimental design, and optimization may be required based on the specific instrumentation and reagents used.
References
Application Notes and Protocols for KNI-102: A Guide to Long-Term Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the long-term storage and handling of KNI-102, a potent tripeptide HIV protease inhibitor. Adherence to these protocols is crucial for maintaining the compound's stability, and integrity, and ensuring the reproducibility of experimental results.
Introduction to this compound
This compound is a novel anti-HIV agent that functions as a highly selective inhibitor of HIV protease, an enzyme critical for the viral life cycle.[1] Its chemical structure is Z-Asn-Apns-Pro-NHBut, and it is noted for its stability, which makes it a valuable compound in the research and development of anti-AIDS therapeutics.[1] Proper handling and storage are paramount to preserving its biological activity.
Chemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C31H41N5O7 | [2] |
| Molecular Weight | 595.69 g/mol | [2] |
| CAS Number | 139694-65-8 | [2] |
| Appearance | Solid powder | [3] |
Long-Term Storage Protocols
The stability of this compound is dependent on its form (lyophilized powder or in solution) and the storage conditions. The following tables summarize the recommended long-term storage conditions.
Lyophilized this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage (months to years).[3] | Minimizes chemical degradation and preserves the integrity of the peptide structure. |
| 0-4°C for short-term storage (days to weeks).[3] | ||
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). | Reduces oxidation and hydrolysis. |
| Light Exposure | Protect from light by using an amber vial or by storing it in a dark location.[3] | Prevents photodegradation of the compound. |
| Moisture | Store in a desiccated environment. | Minimizes hydrolysis of the peptide bonds. |
This compound in Solution
Once reconstituted, this compound is more susceptible to degradation. Therefore, careful handling and storage of stock solutions and working dilutions are critical.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C for stock solutions. | Ensures stability for several months. |
| Solvent | Use high-purity, anhydrous solvents such as DMSO for initial stock solutions. For aqueous buffers, use sterile solutions with a pH range of 5-6. | The choice of solvent can impact stability; slightly acidic conditions can reduce degradation. |
| Aliquoting | Prepare single-use aliquots of stock solutions. | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Storage of Dilutions | Prepare working dilutions in aqueous buffers fresh on the day of use. If short-term storage is necessary, keep at 2-8°C for no longer than 24 hours. | Stability in aqueous solutions is limited. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the handling of this compound.
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial upon opening.
-
Solvent Preparation: Prepare the desired high-purity, anhydrous solvent (e.g., DMSO) for reconstitution.
-
Reconstitution: Add the appropriate volume of the solvent to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the powder. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use, light-protected vials (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C or -80°C.
Protocol for Preparation of Working Dilutions
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution to the desired final concentration using a sterile, aqueous assay buffer (pH 5-6 is recommended).
-
Immediate Use: Use the freshly prepared working dilutions in your experiments as soon as possible to ensure optimal activity.
Visualization of this compound's Mechanism of Action
This compound inhibits the HIV life cycle by targeting the viral protease enzyme. This enzyme is responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins, a crucial step for the assembly of new, infectious virions.[4][5][6]
HIV Protease Signaling Pathway
The following diagram illustrates the role of HIV protease in the viral life cycle and the point of inhibition by this compound.
Caption: HIV Protease Inhibition by this compound.
Experimental Workflow for Handling this compound
The following diagram outlines the recommended workflow for the storage and preparation of this compound for experimental use.
Caption: this compound Handling and Preparation Workflow.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 139694-65-8|Kni 102|L-Prolinamide, N2-((phenylmethoxy)carbonyl)-L-asparaginyl-(2S,3S)-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-|-范德生物科技公司 [bio-fount.com]
- 4. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. The HIV Life Cycle | NIH [hivinfo.nih.gov]
Troubleshooting & Optimization
Improving KNI-102 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing KNI-102, a tripeptide HIV protease inhibitor, in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel tripeptide HIV protease inhibitor.[1] Its structure contains an allophenylnorstatine mimic of the transition state of the viral protease's substrate.[1] By competitively binding to the active site of the HIV protease, this compound prevents the cleavage of viral Gag and Pol polyproteins. This inhibition is a critical step in preventing the maturation of new, infectious virions.[2][3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds. Several strategies can be employed to mitigate this issue:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Modify Dilution Method: Instead of a single dilution, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the stock solution to the aqueous buffer to avoid localized high concentrations that can lead to precipitation.
-
Use Solubilizing Agents: The addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Triton™ X-100 (typically at 0.01-0.1%), to the assay buffer can help maintain the compound's solubility.
-
Employ Co-solvents: Including a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer can increase the solubility of your compound.
Q4: What is the maximum concentration of DMSO I should use in my cell-based assays?
A4: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid off-target effects and ensure cell viability. Always run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on your experimental results.
Q5: Can I use heating or sonication to help dissolve this compound?
A5: Yes, gentle heating (e.g., in a 37°C water bath for 5-10 minutes) and brief sonication can be effective methods for dissolving stubborn compounds. However, it is important to be cautious as excessive heat can degrade the compound. After using these methods, always visually inspect the solution to ensure it is clear and free of particulates. It's also advisable to check for compound stability after such treatments if you have the analytical capabilities.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in cell-based assays. | Poor solubility and/or precipitation of this compound in the cell culture medium. | 1. Visual Inspection: Carefully check the wells of your culture plate under a microscope for any signs of compound precipitation (crystals or oily film). 2. Solubility Test: Perform a preliminary solubility test of this compound in your specific cell culture medium at the desired final concentration. 3. Reduce Serum: If your experimental design allows, test with a lower concentration of serum, as serum proteins can sometimes affect compound solubility and availability. |
| Low potency or lack of activity in an in vitro binding assay. | The actual concentration of soluble this compound in the assay is lower than the nominal concentration due to poor solubility. | 1. Confirm Stock Solution: Ensure your stock solution is fully dissolved and free of any precipitate. 2. Re-evaluate Dilution: Review your dilution protocol. Use the serial dilution and rapid mixing technique described in the FAQs. 3. Add Surfactants: Incorporate a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 into your assay buffer. |
| Compound appears to "crash out" of solution over time. | The compound is in a supersaturated state (kinetic solubility) and is slowly reverting to its less soluble, more stable crystalline form. | 1. Prepare Fresh Dilutions: Prepare your final working solutions fresh from the stock solution immediately before each experiment. 2. Consider Amorphous Form: If possible, try to generate an amorphous form of the compound (e.g., by lyophilization), which can enhance the solubilization rate and kinetic solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes.
-
Aiding Dissolution (if necessary): If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate in short bursts in a water bath sonicator.
-
Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Small-Scale Solubility Test in Assay Medium
-
Prepare Medium: Dispense your final assay medium (e.g., cell culture medium with serum) into a clear microcentrifuge tube.
-
Spike with Compound: Add the appropriate amount of your this compound DMSO stock solution to the medium to achieve the highest concentration you plan to test.
-
Mix and Incubate: Vortex the tube immediately and thoroughly. Incubate the tube under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration representative of your assay time.
-
Observe for Precipitation: After incubation, visually inspect the tube for any signs of cloudiness or precipitate. For a more sensitive assessment, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes and look for a pellet.
Visualizations
Caption: Mechanism of this compound as an HIV Protease Inhibitor.
Caption: Experimental workflow for troubleshooting this compound precipitation.
Caption: Key factors influencing the solubility of this compound.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing KNI-102 stability issues in cell culture media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the HIV protease inhibitor, KNI-102. The following information addresses potential stability issues in cell culture media and offers protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the inhibitory activity of this compound in our cell-based assays over time. What could be the cause?
A loss of this compound activity in solution can stem from several factors. The most common causes include chemical degradation in the aqueous environment of the cell culture media, cellular metabolism of the compound, or non-specific binding to plasticware. Given that this compound is a tripeptide (Z-Asn-Apns-Pro-NHBut), it may be susceptible to hydrolysis or enzymatic degradation under prolonged incubation at 37°C.[1]
Q2: How can we determine if our this compound stock solution has degraded?
The most direct method to assess the integrity of your this compound stock solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from any potential degradation products, allowing for quantification. A significant decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
To maintain the integrity of your this compound stock solution, it is recommended to:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Solvent: Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare the stock solution.
Q4: Could components in the cell culture media be interacting with and degrading this compound?
Yes, it is possible that certain components in the cell culture media could contribute to the degradation of this compound. Factors such as pH, the presence of certain enzymes in fetal bovine serum (FBS), or interactions with other media components could affect its stability.[2] It is advisable to test the stability of this compound in your specific cell culture media, both with and without serum.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in antiviral assays.
This is a common issue that can often be traced back to the stability of the compound in the experimental setup.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Degradation of this compound in Cell Culture Media | Perform a time-course stability study by incubating this compound in cell-free media at 37°C. Analyze samples at different time points using HPLC or LC-MS/MS to quantify the amount of intact this compound remaining. |
| Cellular Metabolism of this compound | Conduct a stability study in the presence of the cells used in your assay. Compare the rate of disappearance of this compound in the presence and absence of cells. A faster decline with cells suggests metabolic degradation. |
| Non-specific Binding to Plasticware | Test for non-specific binding by incubating this compound in media in your culture plates without cells. Quantify the concentration of this compound in the media over time. Consider using low-protein-binding plates if significant loss is observed. |
| Precipitation of this compound | Visually inspect the media for any precipitate after adding the this compound stock solution. If precipitation is suspected, centrifuge a sample of the working solution and measure the concentration of this compound in the supernatant. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 or DMEM), with and without 10% FBS
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium (both with and without FBS) to your final experimental concentration (e.g., 10 µM).
-
Time-Course Incubation: Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate: Place the samples in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each time point, remove a sample and immediately store it at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Table 1: Example Stability Data for a Small Molecule Inhibitor in Cell Culture Media at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 7.8 | 78 |
| 48 | 6.2 | 62 |
| This data is for illustrative purposes only. |
Protocol 2: HIV-1 Protease Inhibition Assay (Cell-Based)
This protocol describes a general method for assessing the antiviral efficacy of this compound in a cell-based assay.
Materials:
-
A suitable T-cell line (e.g., MT-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
HIV-1 virus stock
-
This compound stock solution
-
96-well cell culture plates
-
p24 Antigen ELISA kit
Procedure:
-
Cell Plating: Seed the 96-well plates with cells at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "no drug" control.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected control wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.[3]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the culture supernatants.
-
p24 ELISA: Perform the p24 antigen ELISA on the supernatants according to the manufacturer's protocol to quantify viral replication.[3]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control and determine the EC50 value.
Visualizations
Caption: Workflow for assessing the antiviral activity of this compound.
Caption: Troubleshooting logic for reduced this compound activity.
Caption: Simplified HIV-1 lifecycle and the target of this compound.
References
Troubleshooting low efficacy of KNI-102 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy issues encountered during experiments with KNI-102, a novel tripeptide HIV protease inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel tripeptide HIV protease inhibitor.[1] Its core structure contains allophenylnorstatine, which acts as a transition-state mimic to competitively inhibit the HIV-1 protease.[1] This inhibition is crucial as HIV protease is an essential enzyme for the cleavage of viral polyproteins into functional proteins, a necessary step for viral maturation and infectivity. By blocking this enzyme, this compound prevents the production of mature, infectious HIV particles.
Q2: What is the recommended solvent for dissolving and storing this compound?
For peptide-based inhibitors like this compound, it is generally recommended to use sterile, nuclease-free dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For final dilutions into aqueous assay buffers, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on the experiment. Always refer to the manufacturer's specific instructions on the product datasheet for the most accurate information.
Q3: What are the optimal storage conditions for this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.
Q4: Is this compound cell-permeable?
The cell permeability of small molecule inhibitors can be a limiting factor in cell-based assays.[2] While the initial publication on this compound highlights its anti-HIV activity, it does not provide specific data on its cell permeability.[1] If you are observing low efficacy in cell-based assays, it may be necessary to perform a cell permeability assay to determine if the compound is reaching its intracellular target.[2][3]
Troubleshooting Guide for Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
Section 1: Reagent and Compound Integrity
Q1: I am not observing any inhibition of HIV protease activity. Could my this compound be inactive?
Several factors could contribute to the apparent inactivity of the compound:
-
Improper Storage: this compound, being a peptide-based inhibitor, is susceptible to degradation. Ensure that it has been stored correctly at -20°C or -80°C and protected from moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Incorrect Solvent: While DMSO is a common solvent, ensure it is of high purity and anhydrous. Water contamination in DMSO can lead to compound precipitation.
-
Compound Precipitation: When diluting the DMSO stock solution into an aqueous buffer, the compound may precipitate if the final concentration is too high or if the buffer conditions are not optimal. Visually inspect the final solution for any signs of precipitation.
Illustrative Data: Effect of Solvent on Apparent IC50
| Solvent in Final Assay | Final Concentration | Apparent IC50 (nM) | Solubility Issue |
| 0.1% DMSO | 1 µM | 50 | No |
| 1% DMSO | 1 µM | 55 | No |
| 5% DMSO | 1 µM | 250 | Possible |
| 0% DMSO (aqueous buffer) | 1 µM | >1000 | Likely Precipitation |
Section 2: Experimental Setup and Protocol
Q2: My IC50 value for this compound is significantly higher than expected. What could be wrong with my assay setup?
-
Sub-optimal Assay Conditions: The pH, ionic strength, and temperature of your assay buffer can significantly impact enzyme activity and inhibitor binding. Ensure your assay conditions are optimized for HIV-1 protease.
-
Incorrect Reagent Concentrations: Verify the concentrations of all your reagents, including the enzyme, substrate, and this compound. An unusually high concentration of the substrate may lead to competitive displacement of the inhibitor, resulting in a higher apparent IC50.
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding to occur before the addition of the substrate.
Q3: I am seeing inconsistent results between experiments. What could be the cause?
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in concentrations. Ensure your pipettes are calibrated and use appropriate techniques.
-
Assay Plate Variability: In plate-based assays, edge effects can sometimes lead to inconsistent results. Consider avoiding the outer wells of the plate or including appropriate controls to account for this.
-
Enzyme Activity Variation: The activity of the enzyme can vary between batches or with storage time. It is crucial to run a standard curve for the enzyme in every experiment to ensure its activity is consistent.
Section 3: Cell-Based Assays
Q4: this compound shows high potency in my in vitro enzymatic assay but has low efficacy in my cell-based anti-HIV assay. Why is there a discrepancy?
-
Low Cell Permeability: As mentioned in the FAQs, this compound may have poor cell permeability, preventing it from reaching the intracellular HIV protease.[2]
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps such as P-glycoprotein. This can be tested by co-incubating the cells with a known efflux pump inhibitor.
-
Metabolic Instability: this compound may be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: In a cellular context, the compound may have off-target effects that interfere with its primary mechanism of action.
Illustrative Data: Comparison of In Vitro and Cell-Based Efficacy
| Assay Type | This compound IC50 (nM) | Potential Reason for Discrepancy |
| In Vitro HIV-1 Protease Assay | 50 | - |
| Cell-Based Anti-HIV Assay | 5000 | Low cell permeability, efflux, metabolic instability |
Experimental Protocols
In Vitro HIV-1 Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound
-
DMSO (anhydrous)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO, and then dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease in the assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 50 µL of the diluted this compound solutions or control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted HIV-1 protease to each well.
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate using a fluorescence plate reader. Take readings every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: HIV Lifecycle and this compound Inhibition Pathway.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for Low Efficacy.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Berberine Concentration for Cell Culture Studies
A Note on Compound Selection: Initial searches for "KNI-102" yielded limited information regarding its broad application in general cell culture studies, with literature primarily focused on its role as an HIV protease inhibitor.[1] To provide a comprehensive and broadly applicable technical support guide as requested, this resource focuses on Berberine , a well-researched natural alkaloid with extensive data available on its effects across various cell lines and signaling pathways.[2][3][4]
Frequently Asked Questions (FAQs)
1. What is Berberine and what is its primary mechanism of action in cell culture?
Berberine is a natural isoquinoline alkaloid found in various plants.[5] In cell culture, particularly with cancer cell lines, its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1][4] It has been shown to modulate several key signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and BCL-2/BAX pathways.[2][3]
2. What is a typical starting concentration range for Berberine in cell culture experiments?
The effective concentration of Berberine is highly cell-type dependent. Based on published IC50 values (the concentration that inhibits 50% of cell growth), a typical starting range for many cancer cell lines is between 10 µM and 100 µM.[6][7][8] However, some sensitive cell lines may respond to concentrations as low as 0.2 µM, while others may require upwards of 200 µM.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
3. How long should I incubate my cells with Berberine?
The incubation time for Berberine treatment can vary from 6 to 72 hours, depending on the cell line and the endpoint being measured.[6][7] Cell cycle arrest can often be observed within 12-24 hours, while significant apoptosis may require 24-48 hours of treatment.[6][11] Time-course experiments are recommended to determine the optimal treatment duration.
4. How can I determine if Berberine is inducing apoptosis or cell cycle arrest in my cells?
Apoptosis and cell cycle arrest can be assessed using flow cytometry.[6] For apoptosis, cells can be stained with Annexin V and Propidium Iodide (PI).[6] For cell cycle analysis, cells are typically stained with PI to quantify the DNA content at different phases (G0/G1, S, G2/M).[11]
5. Is Berberine toxic to normal (non-cancerous) cells?
Berberine has been shown to exhibit significantly lower cytotoxicity in normal cell lines compared to cancer cell lines.[10][12] For example, the IC50 value for Berberine in WRL-68 normal liver cells was found to be 788 µM, which is substantially higher than in many cancer cell lines.[10] However, it is still crucial to test the cytotoxic effects of Berberine on a relevant normal cell line for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability after Berberine treatment. | - Concentration too low: The concentration of Berberine may be insufficient to induce a response in your specific cell line. - Incubation time too short: The treatment duration may not be long enough for the effects to manifest. - Cell line resistance: The cell line may be inherently resistant to Berberine. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). - Conduct a time-course experiment (e.g., 24h, 48h, 72h). - Consult the literature for reported IC50 values for your cell line or similar cell types.[6][9][13] |
| High levels of cell death in control (DMSO-treated) group. | - DMSO toxicity: The concentration of DMSO used to dissolve Berberine may be too high. - Sub-optimal cell culture conditions: Poor cell health can increase sensitivity to any treatment. | - Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v). - Verify the health and confluency of your cells before starting the experiment. |
| Inconsistent results between experiments. | - Variability in cell seeding density: Inconsistent starting cell numbers can lead to variable results. - Berberine degradation: Improper storage of Berberine stock solution can lead to loss of activity. - Passage number of cells: High passage numbers can lead to phenotypic and genotypic drift. | - Use a consistent cell seeding density for all experiments. - Prepare fresh dilutions of Berberine from a frozen stock solution for each experiment. Store stock solutions at -20°C or -80°C and protect from light. - Use cells within a consistent and low passage number range. |
| Berberine precipitates in the culture medium. | - Poor solubility: Berberine may have limited solubility in the culture medium, especially at high concentrations. | - Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed culture medium. - Visually inspect the medium for any precipitation after adding the Berberine solution. If precipitation occurs, try a lower concentration or a different solvent for the stock solution. |
Quantitative Data Summary
Table 1: IC50 Values of Berberine in Various Human Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [6] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [6] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [6] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [6] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [6] |
| T47D | Breast Cancer | ~25 | [7] |
| SNU-5 | Gastric Carcinoma | 48 | [14] |
| HCC70 | Triple Negative Breast Cancer | 0.19 ± 0.06 | [9] |
| BT-20 | Triple Negative Breast Cancer | 0.23 ± 0.10 | [9] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 ± 0.25 | [9] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 ± 2.37 | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Berberine on a given cell line.
Materials:
-
Berberine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^6 cells/well (optimize for your cell line) and incubate for 24 hours.[6][11]
-
Prepare a stock solution of Berberine in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of Berberine (e.g., serial dilutions from 200 µM to 1 µM). Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[6][11]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of Berberine on cell cycle distribution.
Materials:
-
Berberine hydrochloride
-
Complete cell culture medium
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Berberine (e.g., IC50 concentration) for various time points (e.g., 0, 12, 24, 36 hours).[6]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for studying the effects of Berberine on cultured cells.
Caption: Simplified signaling pathways modulated by Berberine leading to apoptosis.
References
- 1. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Berberine induces apoptosis through a mitochondrial/caspase pathway in human promonocytic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different concentrations of berberine result in distinct cellular localization patterns and cell cycle effects in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KNI-102 Chemical Synthesis and Purification
Welcome to the technical support center for the chemical synthesis and purification of KNI-102 (Z-Asn-Apns-Pro-NHBut). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental workflow. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and visualizations to clarify complex processes.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric Hindrance: The bulky nature of the allophenylnorstatine (Apns) residue can impede the coupling reaction. | - Perform a double coupling for the amino acid being attached to Apns. - Increase the concentration of the amino acid and coupling reagents. - Use a more potent coupling reagent such as HATU or HCTU. |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. | - Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) to better solvate the peptide chain. - Incorporate chaotropic salts like LiCl into the coupling and deprotection solutions to disrupt secondary structures. | |
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc Deprotection: Inefficient removal of the Fmoc protecting group from the terminal amine leads to the next amino acid not being coupled. | - Extend the deprotection time with 20% piperidine in DMF. - Perform a second deprotection step. - Monitor the deprotection using a colorimetric test (e.g., Kaiser test). |
| Incomplete Coupling: As described above, steric hindrance or aggregation can prevent complete coupling. | - Implement the solutions for low coupling efficiency. - "Cap" any unreacted amino groups with acetic anhydride to prevent them from reacting in subsequent cycles and forming truncated sequences. | |
| Side Product Formation (Dehydration of Asparagine) | During the activation of the carboxylic acid of asparagine, the side-chain amide can be dehydrated to form a β-cyanoalanine residue.[1] | - Use a side-chain protecting group for asparagine, such as the trityl (Trt) group, to prevent this side reaction. |
| Side Product Formation (Aspartimide Formation) | The peptide backbone nitrogen can attack the side-chain carbonyl of the asparagine residue, forming a cyclic succinimide intermediate. This can lead to the formation of β-aspartyl peptides and racemization. | - Utilize a bulky side-chain protecting group on asparagine, like the trityl (Trt) group, to sterically hinder this reaction. |
| Racemization of Proline | The stereochemistry of proline can be compromised during synthesis, leading to the formation of the D-proline enantiomer. This is particularly a risk when using carbodiimide coupling reagents with HOBt in DMF.[2][3] | - Avoid the use of HOBt with carbodiimides (e.g., DIC) when coupling proline. - Opt for a coupling reagent known for low racemization, such as COMU or HCTU.[2] |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | Hydrophobicity: this compound contains the bulky and hydrophobic allophenylnorstatine residue, which can lead to poor solubility in standard HPLC mobile phases.[4][5][6] | - Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMF or DMSO before diluting with the initial mobile phase. - Experiment with different mobile phase compositions, such as adding a small percentage of isopropanol or using a different ion-pairing agent. |
| Aggregation: The peptide may aggregate even after cleavage from the resin. | - Use a solvent system known to disrupt aggregation, such as a "magic mixture" of DCM, DMF, and NMP (1:1:1) for initial dissolution.[6] | |
| Co-elution of Impurities with the Main Product | Similar Hydrophobicity: Deletion sequences or other side products may have very similar retention times to the target peptide. | - Optimize the HPLC gradient. A shallower gradient around the elution time of the main peak can improve resolution. - Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. - Adjust the mobile phase pH to change the ionization state of the peptide and impurities, potentially altering their retention times. |
| Low Recovery from HPLC Column | Irreversible Adsorption: The hydrophobic nature of this compound may cause it to irreversibly bind to the stationary phase of the HPLC column. | - Use a column with a wider pore size (e.g., 300 Å) which is generally better for peptides. - Ensure the mobile phase contains a sufficient concentration of organic solvent to elute the peptide. |
| Broad Peak Shape in HPLC | Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase. | - Ensure the mobile phase contains an appropriate ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to minimize these interactions. - Use a high-purity silica column. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound (Z-Asn-Apns-Pro-NHBut) is a tripeptide that can be synthesized using solid-phase peptide synthesis (SPPS), typically employing an Fmoc/tBu strategy. The synthesis involves the sequential coupling of Fmoc-protected amino acids to a solid support, followed by cleavage from the resin and deprotection of side chains. The N-terminus is protected with a benzyloxycarbonyl (Z) group, and the C-terminus is an amide with tert-butylamine.
Q2: Why is the allophenylnorstatine (Apns) residue challenging to incorporate?
A2: Allophenylnorstatine is a non-standard amino acid with a bulky, hydrophobic side chain. This can lead to steric hindrance during the coupling reaction, resulting in lower yields and the potential for incomplete reactions.[7] It is often necessary to use optimized coupling conditions, such as double coupling or more potent activating agents, to efficiently incorporate this residue.
Q3: What are the most common side reactions to watch out for with the asparagine (Asn) residue?
A3: The two primary side reactions involving asparagine are dehydration of the side-chain amide to form a β-cyanoalanine residue, and aspartimide formation.[1] Both can be minimized by using a side-chain protecting group, such as the trityl (Trt) group, on the asparagine residue during synthesis.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of this compound should be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to determine the purity by analyzing the number and area of peaks in the chromatogram. Mass spectrometry (MS) is essential to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of this compound.
Q5: My purified this compound has low biological activity. What could be the reason?
A5: Low biological activity can stem from several factors. One of the most critical is the potential for racemization of one or more of the amino acid residues during synthesis, particularly proline.[2] The presence of the D-enantiomer instead of the natural L-enantiomer can drastically reduce or eliminate biological activity. Additionally, the presence of co-eluting impurities, even in small amounts, can interfere with biological assays. It is crucial to thoroughly characterize the final product to ensure its stereochemical integrity and purity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard manual procedure for the synthesis of Z-Asn(Trt)-Apns-Pro-NH-Rink-Amide-Resin.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5 minutes, drain, and repeat for an additional 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, followed by methanol (MeOH) and dichloromethane (DCM).
-
Amino Acid Coupling (Proline): In a separate vial, activate Fmoc-Pro-OH (3-4 equivalents) with a coupling agent like HCTU (3-4 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation (Apns and Asn): Repeat the deprotection (Step 2) and coupling (Step 3) cycles for Fmoc-Apns-OH and subsequently for Fmoc-Asn(Trt)-OH. Due to the steric bulk of Apns, a double coupling may be necessary.
-
N-terminal Z-group Installation: After the final Fmoc deprotection, react the N-terminal amine with benzyl chloroformate (Z-Cl) in the presence of a base like DIPEA in DMF.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and then dissolve it in a water/acetonitrile mixture for purification by RP-HPLC.
Reversed-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase (e.g., 80% water / 20% acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient tailored to the retention time of this compound (e.g., 20-50% B over 30 minutes).
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. scilit.com [scilit.com]
- 5. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. rsc.org [rsc.org]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of KNI-102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of KNI-102, a tripeptide HIV protease inhibitor. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide also provides general strategies applicable to enhancing the cellular uptake of peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic structure?
A1: this compound is a novel tripeptide HIV protease inhibitor. Its chemical structure is Z-Asn-Apns-Pro-NHBut, where "Apns" stands for allophenylnorstatine.[1] As a tripeptide, its cellular uptake is likely influenced by factors that affect peptide transport across cell membranes.
Q2: What are the potential mechanisms for the cellular uptake of a tripeptide like this compound?
A2: The cellular uptake of tripeptides can occur through several mechanisms. These include uptake by peptide carrier systems present on the cell surface and hydrolysis by peptidases into smaller fragments or individual amino acids that are then transported into the cell.[2] Additionally, general mechanisms for peptide uptake include endocytosis (macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis) and direct translocation across the cell membrane.[3][4][5] The specific mechanism for this compound will depend on its physicochemical properties and the cell type being used.
Q3: Why might I be observing low cellular uptake of this compound in my experiments?
A3: Low cellular uptake of a peptide like this compound can be attributed to several factors:
-
Poor Membrane Permeability: The inherent physicochemical properties of the peptide, such as its size, charge, and hydrophilicity, may limit its ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Low Affinity for Transporters: If uptake is carrier-mediated, this compound may have a low affinity for the specific peptide transporters expressed on your cell line.
-
Extracellular Degradation: The peptide may be susceptible to degradation by extracellular proteases, reducing the effective concentration available for uptake.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect pH, temperature, or incubation time, can negatively impact cellular uptake.
Q4: What general strategies can I employ to enhance the cellular uptake of this compound?
A4: Several strategies can be explored to improve the intracellular delivery of peptides:
-
Chemical Modifications:
-
Lipidation: Attaching a lipid moiety to the peptide can increase its hydrophobicity and facilitate membrane translocation.
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a known CPP can significantly enhance its cellular uptake.[4]
-
Prodrugs: Modifying the peptide into a more lipophilic prodrug form can improve its membrane permeability.
-
-
Formulation with Delivery Vehicles:
-
Liposomes or Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from degradation and facilitate its entry into cells via endocytosis.
-
-
Optimizing Experimental Conditions:
-
Permeabilizing Agents: Using mild membrane-permeabilizing agents, though this should be done with caution to avoid cytotoxicity.
-
Modulating pH: Adjusting the pH of the extracellular medium can influence the charge of the peptide and the cell membrane, potentially enhancing electrostatic interactions that favor uptake.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or undetectable intracellular this compound levels | Poor membrane permeability of this compound. | 1. Chemical Modification: Consider synthesizing a lipidated version of this compound or conjugating it to a cell-penetrating peptide (CPP). 2. Formulation: Encapsulate this compound in liposomes or nanoparticles to leverage endocytic uptake pathways. |
| Extracellular degradation of this compound by proteases. | 1. Protease Inhibitors: Include a cocktail of protease inhibitors in the cell culture medium during the uptake experiment. 2. Serum-Free Medium: Perform uptake studies in serum-free medium to reduce the concentration of extracellular proteases. | |
| Suboptimal incubation time or concentration. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal incubation time. 2. Dose-Response Experiment: Test a range of this compound concentrations to identify the concentration at which uptake is saturated. | |
| High variability between experimental replicates | Inconsistent cell health or density. | 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are in a logarithmic growth phase at the time of the experiment. 2. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the experimental conditions are not cytotoxic. |
| Inefficient removal of extracellular this compound. | 1. Thorough Washing: After incubation, wash the cells multiple times with ice-cold PBS to effectively remove any non-internalized peptide. 2. Acid Wash: For surface-bound peptide, a brief wash with a low pH buffer (e.g., glycine-HCl, pH 2.5) can be effective, but cytotoxicity should be checked. |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using LC-MS/MS
This protocol provides a method for quantifying the intracellular concentration of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells once with pre-warmed serum-free medium.
-
Add the desired concentration of this compound (dissolved in serum-free medium) to each well. Include a vehicle control (medium without this compound).
-
Incubate at 37°C for the desired time points (e.g., 1 hour).
-
-
Termination of Uptake:
-
To stop the uptake, place the plate on ice.
-
Aspirate the medium containing this compound.
-
Wash the cells three times with 1 mL of ice-cold PBS per well.
-
-
Cell Lysis:
-
Add an appropriate volume of lysis buffer to each well (e.g., 100 µL).
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Use a small aliquot of the supernatant to determine the total protein concentration using a BCA assay. This will be used for normalization.
-
-
Sample Preparation for LC-MS/MS:
-
To the remaining supernatant, add an equal volume of ice-cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the amount of this compound.
-
Normalize the amount of this compound to the total protein concentration for each sample.
-
Protocol 2: Cellular Uptake Enhancement with a Cell-Penetrating Peptide (CPP)
This protocol describes how to assess the ability of a CPP to enhance this compound uptake.
Materials:
-
This compound
-
This compound conjugated to a CPP (e.g., TAT, penetratin)
-
Fluorescently labeled this compound and CPP-KNI-102 (optional, for microscopy or flow cytometry)
-
Other materials as listed in Protocol 1
Procedure:
-
Follow the steps for cell seeding and treatment as described in Protocol 1.
-
In parallel wells, treat cells with:
-
Vehicle control
-
This compound
-
CPP-KNI-102 at the same molar concentration as this compound.
-
-
Incubate for the desired time.
-
Terminate the uptake and lyse the cells as described in Protocol 1.
-
Quantify the intracellular concentration of this compound and CPP-KNI-102 using LC-MS/MS.
-
Data Analysis: Compare the intracellular concentration of this compound in cells treated with the unconjugated peptide versus the CPP-conjugated peptide.
Visualizations
Caption: Strategies for enhancing the cellular uptake of this compound.
Caption: Troubleshooting workflow for low cellular uptake of this compound.
Caption: Potential cellular uptake pathways for this compound.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for two different modes of tripeptide disappearance in human intestine. Uptake by peptide carrier systems and hydrolysis by peptide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-target Effects of Peptide-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the off-target effects of peptide-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with peptide-based inhibitors?
A1: The most prevalent off-target effects include cytotoxicity, immunogenicity, and lack of specificity, leading to interactions with unintended molecules.[1][2] Cytotoxicity can manifest as either necrosis, through disruption of the cell membrane, or apoptosis (programmed cell death).[3] Immunogenicity is the propensity of the peptide to trigger an unwanted immune response, leading to the production of anti-drug antibodies (ADAs).[4] Lack of specificity can result in the modulation of unintended signaling pathways.
Q2: How can I determine if the observed cellular toxicity is an off-target effect?
A2: A systematic approach involving dose-response analysis and specific control experiments can help differentiate between on-target and off-target toxicity. A large therapeutic index (the ratio of the cytotoxic concentration CC50 to the effective concentration EC50) suggests that toxicity at effective doses is less likely.[5] Key control experiments include treating uninfected or non-target cells with the inhibitor and using a scrambled peptide control with the same amino acid composition but a randomized sequence.[5][6] If toxicity is observed in non-target cells or with the scrambled peptide, it is likely an off-target effect.
Q3: What are the primary drivers of immunogenicity for peptide therapeutics?
A3: Immunogenicity is influenced by factors related to both the peptide and the patient. Product-related factors include the peptide's origin (non-human sequences are more likely to be immunogenic), sequence motifs that can bind to Major Histocompatibility Complex (MHC) molecules, and the presence of impurities or aggregates from the manufacturing process.[4][7] Patient-related factors include their genetic background (specifically their HLA type) and immune status.
Q4: What initial steps can be taken during peptide design to minimize off-target effects?
A4: Rational drug design is crucial for minimizing off-target effects from the outset.[1] This involves computational and structural biology tools to design peptides with high specificity for their intended target.[1] Strategies include targeting "hot spots" on protein-protein interaction surfaces, which are small regions that contribute most to the binding energy, to enhance specificity.[8] Additionally, in silico tools can predict potential immunogenic epitopes within the peptide sequence, allowing for their removal or modification early in the design process.[7]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target membrane disruption or induction of apoptosis | 1. Dose-Response and Time-Course Studies: Perform a detailed analysis of peptide concentration and exposure time.[3] 2. Mechanism of Death Assay: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis.[6] 3. Scrambled Peptide Control: Treat cells with a scrambled version of the peptide at the same concentrations.[6] | To identify a therapeutic window with minimal cytotoxicity.[3] To understand the cytotoxic mechanism.[3] If the scrambled peptide is also toxic, it points to non-specific effects. |
| Contaminants from Peptide Synthesis | 1. Verify Peptide Purity: Assess the purity of the peptide stock using techniques like HPLC and Mass Spectrometry.[3] 2. Use High-Purity Peptides: If purity is low, obtain a higher purity synthesis of the peptide. | To ensure observed effects are not due to impurities like residual trifluoroacetic acid (TFA).[6] |
| Peptide Aggregation | 1. Solubility and Formulation Studies: Evaluate peptide solubility in different buffer conditions. 2. Visual Inspection and Light Scattering: Check for visible precipitates and use dynamic light scattering to detect aggregates. | To identify and optimize a formulation that prevents aggregation, which can cause non-specific toxicity.[6] |
Issue 2: Suspected Immunogenic Response to the Peptide Inhibitor
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Presence of T-cell or B-cell Epitopes | 1. In Silico Epitope Prediction: Use online tools and algorithms to screen the peptide sequence for potential binding to MHC class I and II molecules.[7] 2. In Vitro Immunogenicity Assays: Employ assays such as T-cell proliferation assays using peripheral blood mononuclear cells (PBMCs).[7] | Identification of potentially immunogenic sequences for modification or removal. Experimental confirmation of the peptide's potential to activate immune cells. |
| Peptide Modifications or Impurities | 1. Characterize Product-Related Impurities: Analyze the peptide product for any modifications or impurities introduced during synthesis and storage.[7] 2. Comparative Immunogenicity Assessment: Compare the immunogenicity of different batches or formulations. | To determine if specific impurities are contributing to the immune response. |
| Surface Charge Properties | 1. Modify Surface Charge: Introduce charged amino acid residues to alter the peptide's surface potential. Studies have shown that a negative surface charge can abolish antibody and T-cell responses.[9] | To "cloak" immunogenic epitopes and reduce uptake by antigen-presenting cells (APCs).[9] |
Issue 3: Lack of Specificity and Off-Target Binding
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Binding to Structurally Similar Proteins | 1. Kinase Profiling/Selectivity Panels: Screen the inhibitor against a broad panel of related proteins (e.g., kinases) to determine its selectivity profile.[10][11] 2. Computational Docking: Use molecular docking simulations to predict binding to known off-target proteins. | A quantitative measure of the inhibitor's selectivity and identification of specific off-targets.[10] |
| Peptide Instability Leading to Active Metabolites | 1. Improve Proteolytic Stability: Introduce chemical modifications such as cyclization, stapling, or substituting L-amino acids with D-amino acids to prevent degradation.[12][13] 2. Metabolite Identification: Analyze peptide degradation in plasma or cell lysate to identify any active fragments. | Increased peptide half-life and reduced potential for off-target effects from degradation products.[12] |
| Suboptimal Binding Affinity | 1. Structure-Activity Relationship (SAR) Studies: Systematically modify the peptide sequence and assess the impact on binding affinity and specificity. 2. Affinity Maturation: Employ techniques like phage display or computational design to evolve peptides with higher affinity for the target.[14] | To identify key residues for binding and design more potent and specific inhibitors. |
Data Summary Tables
Table 1: Example Data for Cytotoxicity Troubleshooting
| Compound | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (%) (Necrosis) | Annexin V Positive (%) (Apoptosis) |
| Inhibitor Peptide | 1 | 95 ± 4 | 5 ± 2 | 6 ± 3 |
| 10 | 72 ± 6 | 15 ± 4 | 25 ± 5 | |
| 50 | 35 ± 5 | 40 ± 7 | 58 ± 8 | |
| Scrambled Control | 1 | 98 ± 3 | 4 ± 1 | 5 ± 2 |
| 10 | 96 ± 4 | 6 ± 2 | 7 ± 3 | |
| 50 | 85 ± 7 | 12 ± 3 | 15 ± 4 | |
| Vehicle Control | - | 100 ± 2 | 3 ± 1 | 4 ± 2 |
This table illustrates how comparing the effects of an inhibitor peptide to a scrambled control can indicate off-target cytotoxicity at higher concentrations.
Table 2: Example Data for Kinase Inhibitor Selectivity Panel
| Inhibitor | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (Off-Target A / Target) |
| Peptide X | 15 | 150 | >10,000 | 10 |
| Peptide Y | 25 | 5,000 | >10,000 | 200 |
| Peptide Z | 10 | 30 | 800 | 3 |
This table demonstrates how a selectivity panel can be used to compare the specificity of different peptide inhibitors. A higher selectivity ratio indicates greater specificity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Peptide inhibitor and controls (e.g., scrambled peptide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[3]
-
Peptide Treatment: Prepare serial dilutions of the peptide inhibitor and controls in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[3]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Protocol 2: In Vitro T-Cell Proliferation Assay
This assay assesses the potential of a peptide to induce a T-cell-dependent immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from multiple healthy donors
-
RPMI 1640 medium supplemented with 10% human serum
-
Peptide inhibitor
-
Positive control (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Negative control (vehicle)
-
Cell proliferation dye (e.g., CFSE) or BrdU incorporation kit
-
Flow cytometer or plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (Optional): If using a proliferation dye like CFSE, label the PBMCs according to the manufacturer's protocol.
-
Cell Culture: Plate PBMCs in a 96-well round-bottom plate at 2 x 10⁵ cells per well.
-
Peptide Addition: Add the peptide inhibitor at various concentrations. Include positive and negative controls.
-
Incubation: Culture the cells for 5-7 days at 37°C, 5% CO₂.
-
Proliferation Measurement:
-
CFSE: Harvest cells, stain for T-cell markers (e.g., CD4, CD8), and analyze CFSE dilution by flow cytometry.
-
BrdU: Add BrdU for the final 18-24 hours of culture and measure incorporation using an ELISA-based kit.
-
-
Analysis: Calculate a stimulation index (SI) by dividing the proliferation in peptide-treated wells by the proliferation in vehicle control wells. An SI > 2 is often considered a positive response.
Visualizations
Caption: Workflow for assessing and troubleshooting peptide-induced cytotoxicity.
Caption: Strategies to improve peptide properties and reduce off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
- 8. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 9. Switching the Immunogenicity of Peptide Assemblies Using Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Kinase Specificity of Protein Kinase Inhibitor Peptide [frontiersin.org]
- 12. The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy [mdpi.com]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for iterative optimization of modified peptides bound to protein targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Delivery of Peptide-Based Antiviral Drugs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vitro delivery of peptide-based antiviral drugs. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My peptide-based antiviral drug shows low efficacy in my in vitro assay. What are the potential causes and solutions?
A1: Low antiviral efficacy can stem from several factors, including peptide degradation, poor cellular uptake, or issues with the experimental setup.[1][2] Consider the following troubleshooting steps:
-
Peptide Stability: Peptides are susceptible to degradation by proteases present in cell culture media, especially when supplemented with serum.[3][4][5] Modifications such as substituting L-amino acids with D-amino acids, cyclization, or N- and C-terminal modifications can enhance stability.[4][6][7]
-
Cellular Uptake: The inherent properties of a peptide, such as size and charge, can limit its ability to cross the cell membrane.[8][9] Conjugating the peptide to a cell-penetrating peptide (CPP) can significantly improve its intracellular delivery.[3][9]
-
Assay Conditions: Ensure that the pH and temperature of your assay conditions are optimal for your peptide's activity and stability.[5] Also, verify the peptide's concentration and purity using methods like HPLC or mass spectrometry.[1]
Q2: My peptide solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation is a common sign of peptide aggregation, which can lead to a loss of biological activity.[10] Hydrophobic peptides are particularly prone to aggregation.[11] Here’s how to address this issue:
-
Proper Dissolution Technique: Initially dissolve the lyophilized peptide in a small amount of an appropriate organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous buffer.[10]
-
Sonication: Use a sonicator to help break up existing aggregates.[10]
-
pH Adjustment: Adjusting the pH of the buffer to be at least one pH unit away from the peptide's isoelectric point (pI) can increase electrostatic repulsion between peptide molecules and reduce aggregation.[12]
-
Use of Additives: In some cases, the addition of stabilizing agents like sugars, polyols, or surfactants can help prevent aggregation.[5] For non-biological applications, denaturants like 6 M Guanidine HCl can be used as a last resort to solubilize stubborn aggregates.[10]
Q3: How can I improve the stability of my peptide in the cell culture medium?
A3: Enhancing peptide stability is crucial for obtaining reliable and reproducible results in in vitro assays.[3][4][5] Several strategies can be employed:
-
Chemical Modifications:
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers makes the peptide resistant to proteolytic degradation.[3][6]
-
Cyclization: Creating a cyclic peptide structure reduces conformational flexibility and increases resistance to proteases.[4][6]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[4][6]
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its stability and reduce clearance.[6]
-
-
Formulation Optimization: The addition of buffering agents to maintain an optimal pH and the use of stabilizing agents can improve peptide stability in solution.[5]
-
Serum-Free Media: If possible, consider using a serum-free medium for your experiments to reduce the concentration of proteases.[1]
Troubleshooting Guides
Guide 1: Poor Cell Viability in Peptide Drug Assays
High concentrations of the peptide or the solvent used for dissolution (e.g., DMSO) can be toxic to cells.[1]
| Issue | Potential Cause | Recommended Solution |
| High cell death observed across all peptide concentrations. | Peptide itself is cytotoxic at the tested concentrations. | Determine the 50% cytotoxic concentration (CC50) of your peptide using a cell viability assay (e.g., MTT, Trypan Blue).[13] Start with a concentration range well below the CC50 for your antiviral assays. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the organic solvent in the cell culture medium is low, typically less than 0.5% for DMSO, to avoid solvent-induced toxicity.[1] | |
| Inconsistent cell viability results between wells. | Uneven cell seeding or improper mixing of the peptide solution. | Ensure a homogenous cell suspension before seeding. After adding the peptide solution to the wells, mix gently by pipetting up and down.[1] |
Guide 2: Low or No Cellular Uptake of the Peptide
For peptides that target intracellular viral components, efficient cellular uptake is critical for their antiviral activity.[9]
| Issue | Potential Cause | Recommended Solution |
| Peptide is not entering the target cells. | Physicochemical properties of the peptide (e.g., high molecular weight, charge) hinder membrane translocation.[8] | Conjugate the antiviral peptide to a cell-penetrating peptide (CPP) to facilitate its entry into cells.[3][9] |
| Peptide is being degraded before it can enter the cells. | Enhance peptide stability using the methods described in FAQ 3. | |
| Uncertainty about whether the peptide is being internalized. | Lack of a method to track peptide uptake. | Label the peptide with a fluorescent tag (e.g., FITC) and visualize its uptake using fluorescence microscopy or quantify it by flow cytometry. |
Experimental Protocols
Protocol 1: General Peptide Dissolution and Dilution
-
Before opening, allow the lyophilized peptide vial to equilibrate to room temperature.[10]
-
Add a small, precise volume of an appropriate sterile organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).[10]
-
Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.[10]
-
To prepare working solutions, slowly add the stock solution drop-wise into your stirring aqueous experimental buffer to achieve the final desired concentration.[10]
-
It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
Protocol 2: MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the peptide-based antiviral drug. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: General workflow for CPP-mediated peptide delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Harnessing Antiviral Peptides: From Molecular Mechanisms to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptides for Antiviral Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
- 13. Frontiers | Bomidin: An Optimized Antimicrobial Peptide With Broad Antiviral Activity Against Enveloped Viruses [frontiersin.org]
Dealing with aggregation of peptide inhibitors in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide inhibitor aggregation in solution.
Troubleshooting Guide
This guide is designed to help you identify the potential causes of peptide aggregation in your experiments and provides systematic steps to resolve the issue.
Q1: My peptide inhibitor has precipitated out of solution or formed a visible gel. What should I do?
A1: This is a clear indication of aggregation. The primary cause is often improper dissolution or exceeding the peptide's solubility limit under the current buffer conditions. Follow this troubleshooting workflow:
dot
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
Q2: My peptide solution is clear, but I suspect there might be soluble aggregates that are affecting my experimental results. How can I confirm this?
A2: Soluble aggregates can be difficult to detect visually. Several biophysical techniques can be used to identify and quantify these smaller aggregates.[1]
| Technique | Principle | Information Provided | Considerations |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to the Brownian motion of particles in solution.[2] | Provides information on the size distribution of particles (hydrodynamic radius). Can detect the presence of larger aggregates in a population of smaller monomers.[2] | Sensitive to dust and larger contaminants. May not be suitable for very low concentration samples. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with porous beads.[3] | Can resolve monomers, dimers, and higher-order aggregates, providing quantitative information on the relative amounts of each species.[3] | Potential for the column matrix to interact with the peptide, leading to artifactual results. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. An increase in light scattering due to aggregation can be detected at wavelengths where the peptide does not absorb (e.g., 340-600 nm).[4] | A simple and quick method to get a qualitative indication of aggregation.[3] | Not as sensitive as other methods and does not provide size information. |
| Fluorescence Spectroscopy (e.g., Thioflavin T) | Utilizes fluorescent dyes that exhibit enhanced fluorescence upon binding to aggregated structures, particularly those with β-sheet content.[5] | A highly sensitive method for detecting amyloid-like fibrillar aggregates.[5] | Specific for certain types of aggregates and may not detect amorphous aggregates. |
Frequently Asked Questions (FAQs)
Q3: What are the primary factors that cause peptide inhibitor aggregation?
A3: Peptide aggregation is a complex process influenced by both intrinsic and extrinsic factors.
dot
Caption: Factors influencing peptide inhibitor aggregation.
Q4: How do I properly dissolve a new peptide inhibitor to minimize the risk of aggregation?
A4: Proper initial dissolution is critical. The choice of solvent depends on the peptide's overall charge and hydrophobicity.[6][7][8] It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[6][8]
| Peptide Type | Recommended Initial Solvent | Procedure |
| Basic (net positive charge) | Distilled water. If insoluble, try a small amount of 10-25% acetic acid.[6][7][8] | Dissolve the peptide completely in the initial solvent, then slowly add the aqueous buffer to the desired concentration with gentle mixing. |
| Acidic (net negative charge) | Distilled water or PBS (pH 7.4). If insoluble, add a small amount of 0.1 M ammonium bicarbonate.[6] | Dissolve the peptide completely in the initial solvent, then slowly add the aqueous buffer to the desired concentration with gentle mixing. |
| Neutral or Hydrophobic (>50% hydrophobic residues) | A small amount of an organic solvent such as DMSO, DMF, or acetonitrile.[9][6][7] | Dissolve the peptide completely in the organic solvent first, then slowly add this solution dropwise into the stirring aqueous buffer. Note: DMSO can oxidize peptides containing Cys or Met residues; use DMF as an alternative in these cases.[6][7][8] |
Q5: What are excipients, and how can they help prevent peptide aggregation?
A5: Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics. Several types of excipients can be used to prevent peptide aggregation.[5][10][11]
| Excipient Type | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, trehalose, mannitol, glycerol[10][12] | Preferential exclusion, leading to the stabilization of the native peptide structure. |
| Surfactants | Polysorbate 20, Polysorbate 80[10][11] | Reduce surface-induced aggregation and can bind to hydrophobic patches on the peptide to prevent self-association.[11] |
| Amino Acids | Arginine, glycine, histidine[10][13] | Can suppress aggregation by various mechanisms, including increasing ionic strength and interacting with the peptide surface.[10][13] |
| Salts | Sodium chloride[10] | Modulate electrostatic interactions between peptide molecules. The effect is concentration-dependent and can either be stabilizing or destabilizing.[13] |
| Chaotropic Agents | Guanidine HCl, Urea[6][8] | Disrupt the hydrogen-bonding network of water, which can help to solubilize aggregated peptides. Generally not suitable for biological assays.[6][14] |
Q6: How should I store my peptide inhibitor solutions to prevent aggregation over time?
A6: Proper storage is crucial for maintaining the integrity of your peptide solution.
-
Aliquoting: It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation.[15]
-
Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C.[15][16]
-
Solvent Consideration: If the stock solution is in an organic solvent like DMSO, ensure that your storage tubes are compatible (e.g., polypropylene).[15]
-
Oxidation-sensitive peptides: For peptides containing cysteine, methionine, or tryptophan, it is advisable to use oxygen-free buffers for dissolution and storage to prevent oxidation, which can lead to aggregation.[14][17]
Experimental Protocol: Detection of Peptide Aggregation using UV-Vis Spectroscopy
This protocol provides a basic method for rapidly assessing peptide aggregation by measuring light scattering.
Objective: To qualitatively detect the presence of peptide aggregates in a solution.
Principle: Small soluble peptides do not typically absorb light in the near-UV and visible range (340-600 nm). However, when peptides aggregate into larger particles, they will scatter light, leading to an apparent increase in absorbance.
Materials:
-
Peptide inhibitor solution
-
Matched quartz or UV-transparent plastic cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the spectrophotometer to scan a wavelength range from 340 nm to 600 nm.
-
-
Blanking the Spectrophotometer:
-
Fill a cuvette with the same buffer used to dissolve the peptide. This will serve as your blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance or scattering from the buffer itself.
-
-
Sample Measurement:
-
Carefully pipette your peptide solution into a clean cuvette, avoiding the introduction of air bubbles.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum from 340 nm to 600 nm.
-
-
Data Analysis:
-
Examine the resulting spectrum. A flat baseline close to zero absorbance across the scanned range indicates a lack of significant light scattering and, therefore, minimal aggregation.
-
An increase in absorbance, particularly at lower wavelengths (e.g., a rising slope from 600 nm down to 340 nm), is indicative of light scattering by aggregated particles. The higher the absorbance, the greater the degree of aggregation.
-
dot
Caption: Experimental workflow for detecting peptide aggregation using UV-Vis spectroscopy.
References
- 1. xtalks.com [xtalks.com]
- 2. medium.com [medium.com]
- 3. approcess.com [approcess.com]
- 4. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. lifetein.com [lifetein.com]
- 7. biorbyt.com [biorbyt.com]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 17. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Validation & Comparative
A Comparative Guide to KNI-102 and Other Tripeptide HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tripeptide HIV protease inhibitor KNI-102 with other inhibitors of the same class. The information is compiled from various studies to offer a comprehensive overview of their performance, supported by available experimental data.
Introduction to Tripeptide HIV Protease Inhibitors
Tripeptide HIV protease inhibitors are a class of antiretroviral drugs that competitively inhibit the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation. By blocking this enzymatic activity, these inhibitors prevent the production of infectious virions. This compound is a novel tripeptide HIV protease inhibitor containing an allophenylnorstatine transition-state mimic.[1]
Performance Comparison
This section presents a comparative summary of the in vitro activity of this compound and other related tripeptide HIV protease inhibitors. Due to the limited availability of direct head-to-head comparative studies involving this compound, the data is compiled from different sources.
Table 1: In Vitro Inhibitory Activity of Tripeptide HIV Protease Inhibitors
| Inhibitor | HIV Strain(s) | IC50 (nM) | Ki (pM) | Reference(s) |
| This compound | HIV Protease | 100 | Not Reported | [2] |
| KNI-272 | Not Specified | Not Reported | 5.5 | [3] |
| Saquinavir | HIV-1 | 37.7 (EC50) | Not Reported | [2] |
| Atazanavir | Not Specified | Not Reported | Not Reported |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are key indicators of a drug's potency. Lower values indicate higher potency. EC50 (Half-maximal effective concentration) for Saquinavir is provided as a measure of its antiviral activity in cell culture.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of HIV protease inhibitors.
Determination of IC50 (In Vitro Antiviral Activity Assay)
The 50% inhibitory concentration (IC50) is determined to assess the potency of a compound in inhibiting viral replication in a cell-based assay.
General Protocol:
-
Cell Culture: Vero E6 cells (or another suitable host cell line) are seeded in 96-well plates and incubated to form a confluent monolayer.
-
Viral Infection: A pre-titrated amount of HIV is added to the cells.
-
Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the infected cells. A control with no compound is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48-96 hours) to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication is measured. This can be done by observing the cytopathic effect (CPE) or by quantifying viral components like viral RNA using RT-qPCR.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
For a more detailed protocol, please refer to studies on in vitro antiviral activity assays.[3][4][5][6]
Determination of Ki (Enzyme Inhibition Assay)
The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the target enzyme.
General Protocol:
-
Reagents: Purified recombinant HIV-1 protease, a fluorogenic substrate, and the test inhibitor are required.
-
Assay Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing the assay buffer, a fixed concentration of the HIV-1 protease, and varying concentrations of the inhibitor is prepared.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.
-
Kinetic Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: The initial reaction velocities are determined from the linear phase of the fluorescence signal. The Ki value is then calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics) using specialized software.
For a more detailed protocol, please refer to literature on HIV-1 protease inhibitor kinetic studies.[7]
Mechanism of Action
Tripeptide HIV protease inhibitors act by binding to the active site of the HIV-1 protease, preventing it from cleaving the Gag-Pol polyprotein. This mechanism is illustrated in the following diagram.
Caption: Mechanism of action of tripeptide HIV protease inhibitors.
The diagram illustrates that in the absence of an inhibitor, the HIV protease cleaves the Gag-Pol polyprotein, leading to the formation of a mature, infectious virion. A tripeptide protease inhibitor, such as this compound, binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.
Resistance Profiles
A significant challenge in HIV therapy is the emergence of drug resistance due to the high mutation rate of the virus. Mutations in the protease enzyme can reduce the binding affinity of inhibitors, leading to treatment failure.
While specific resistance data for this compound is limited, studies on the related compound KNI-272 have shown that non-cleavage site mutations in the Gag protein, such as H219Q and R409K , can be associated with resistance.[1] Furthermore, the I84V mutation in the protease itself is a well-known mutation that confers resistance to several protease inhibitors. It is plausible that similar mutations could affect the efficacy of this compound.
Commonly observed resistance mutations for other protease inhibitors include changes at positions 48, 54, 82, 84, 88, and 90 of the protease enzyme.[2] The development of resistance often involves the accumulation of multiple mutations.[7][8]
Conclusion
This compound is a promising tripeptide HIV protease inhibitor with potent in vitro activity. While direct comparative data with other tripeptide inhibitors is scarce, the available information suggests it is a valuable candidate for further investigation. Understanding the mechanisms of resistance and detailed pharmacokinetic and pharmacodynamic profiling will be crucial for its potential clinical development. The experimental protocols and the mechanism of action described in this guide provide a foundational understanding for researchers in the field of HIV drug discovery.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiviral activity against SARS‐CoV‐2 of common herbal medicinal extracts and their bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Pressure Selected Mutations in HIV-1 Protease alter Flap Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two HIV protease inhibitors: the investigational tripeptide KNI-102 and the FDA-approved drug Saquinavir. This objective comparison is based on available experimental data to inform research and drug development efforts in the field of antiretroviral therapy.
Introduction
Both this compound and Saquinavir are designed to inhibit the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle.[1] This enzyme is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[1] By blocking this enzymatic activity, protease inhibitors prevent the maturation of the virus, rendering it non-infectious. Saquinavir was the first HIV protease inhibitor to receive FDA approval in 1995, heralding a new era of highly active antiretroviral therapy (HAART).[2] this compound is a novel tripeptide HIV protease inhibitor developed in the early 1990s.[3]
Chemical and Physical Properties
This compound is a tripeptide that contains allophenylnorstatine as a transition-state mimic.[3] Saquinavir is a peptide-like substrate analog that also acts as a transition-state inhibitor of the HIV protease.[4] The chemical structures of both compounds are presented below.
Table 1: Chemical and Physical Properties of this compound and Saquinavir
| Property | This compound | Saquinavir |
| Chemical Formula | C31H41N5O7 | C38H50N6O5 |
| Molecular Weight | 595.69 g/mol [5] | 670.86 g/mol (free base)[1] |
| Type | Tripeptide with allophenylnorstatine | Peptidomimetic |
| Mechanism of Action | HIV Protease Inhibitor | HIV Protease Inhibitor |
In Vitro Efficacy
The in vitro efficacy of HIV protease inhibitors is typically assessed by their ability to inhibit the activity of the purified enzyme (IC50) and to prevent viral replication in cell culture (EC50).
Table 2: In Vitro Efficacy Data for this compound and Saquinavir
| Parameter | This compound | Saquinavir |
| HIV Protease IC50 | 100 nM[5][6] | 0.9–2.5 nM (HIV-1), 0.25–14.6 nM (HIV-2)[7] |
| Anti-HIV EC50 | Not Available | 37.7 nM (in MT4 cells) |
Experimental Protocols
Determination of this compound HIV Protease IC50
The inhibitory activity of this compound against purified HIV-1 protease was determined as described by Mimoto T, et al. (1991). The assay measured the cleavage of a synthetic peptide substrate by the recombinant HIV-1 protease in the presence of varying concentrations of the inhibitor. The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in substrate cleavage.
Determination of Saquinavir Anti-HIV Activity (EC50)
The anti-HIV activity of Saquinavir was evaluated in MT4 cells. The assay involved infecting the cells with HIV-1 in the presence of serial dilutions of Saquinavir. After a defined incubation period, the extent of viral replication was quantified by measuring a viral marker, such as p24 antigen. The EC50 was determined as the drug concentration that inhibited viral replication by 50%.
Pharmacokinetics
Limited pharmacokinetic data is available for this compound. In contrast, Saquinavir has been extensively studied in preclinical and clinical settings.
Table 3: Pharmacokinetic Parameters of Saquinavir
| Parameter | Value |
| Bioavailability | ~4% (unboosted)[1] |
| Protein Binding | 98%[1] |
| Metabolism | Primarily by CYP3A4 in the liver[1][4] |
| Elimination Half-life | 9–15 hours[1] |
| Excretion | 81% in feces, 3% in urine[1] |
Saquinavir's low oral bioavailability is a significant limitation, which is overcome by co-administration with a low dose of Ritonavir, another protease inhibitor that potently inhibits CYP3A4, thereby "boosting" Saquinavir's plasma concentrations.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of HIV protease inhibitors and a general workflow for their in vitro evaluation.
Conclusion
This comparative analysis highlights the key differences and similarities between this compound and Saquinavir. Saquinavir, as an approved drug, has a well-characterized profile, though its inherent low bioavailability necessitates co-administration with a boosting agent. This compound demonstrated potent in vitro inhibition of HIV protease in early studies. However, a comprehensive comparison is limited by the lack of publicly available data on the anti-HIV cellular activity, pharmacokinetics, and in vivo efficacy of this compound. Further research would be required to fully assess the therapeutic potential of this compound relative to established protease inhibitors like Saquinavir.
References
- 1. Saquinavir - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saquinavir. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Saquinavir: From HIV to COVID-19 and Cancer Treatment [mdpi.com]
KNI-102: A Selective HIV-1 Protease Inhibitor - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of KNI-102 as a selective and potent inhibitor of HIV-1 protease. Through a comparative analysis with established HIV-1 protease inhibitors, this document outlines the performance of this compound, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a novel, tripeptide-based HIV-1 protease inhibitor distinguished by the inclusion of allophenylnorstatine, which acts as a transition-state mimic.[1] This structural feature is key to its potent and highly selective inhibitory activity against the viral protease, a critical enzyme in the HIV-1 lifecycle. The relatively simple chemical structure of this compound also presents advantages for its synthesis and potential for the development of metabolically stable anti-AIDS therapeutics.[1]
Comparative Performance Analysis
The efficacy of this compound is benchmarked against a panel of commercially available HIV-1 protease inhibitors. The following tables summarize the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) to provide a quantitative comparison of their potency. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Type | Ki (nM) | IC50 (nM) |
| This compound | Peptidomimetic (Allophenylnorstatine-based) | N/A | 100 [2] |
| Saquinavir | Peptidomimetic | 0.12 | 37.7 |
| Ritonavir | Peptidomimetic | 0.015 | N/A |
| Indinavir | Peptidomimetic | N/A | 5.5 |
| Nelfinavir | Peptidomimetic | N/A | N/A |
| Amprenavir | Peptidomimetic | N/A | N/A |
| Lopinavir | Peptidomimetic | 0.006 | ~17 |
| Atazanavir | Aza-dipeptide | N/A | N/A |
| Tipranavir | Non-peptidic | N/A | N/A |
| Darunavir | Non-peptidic | 0.004-0.016 | 3.0 |
Mechanism of Action: Transition-State Mimicry
HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional proteins, a crucial step for viral maturation. Protease inhibitors function by binding to the active site of the enzyme, preventing this cleavage.
This compound, containing allophenylnorstatine, acts as a transition-state analogue. The hydroxyl group within the allophenylnorstatine moiety mimics the tetrahedral transition state of the peptide bond hydrolysis, binding with high affinity to the catalytic aspartate residues in the active site of the protease. This stable interaction effectively blocks the enzyme's catalytic activity.
Experimental Protocols
Detailed methodologies for the validation of this compound and other HIV-1 protease inhibitors are provided below.
FRET-Based HIV-1 Protease Inhibition Assay
This in vitro assay quantifies the enzymatic activity of HIV-1 protease and the inhibitory potential of test compounds.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
Reconstitute purified recombinant HIV-1 protease in the assay buffer to a final concentration of approximately 50 nM.
-
Prepare a stock solution of the FRET substrate in the assay buffer to a final concentration of about 5 µM.
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells with assay buffer and DMSO as controls.
-
Add 60 µL of the recombinant HIV-1 protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Anti-HIV Activity Assay (MTT Assay)
This assay determines the ability of a compound to protect cells from HIV-1-induced cytopathic effects.
Principle: MT-4 cells, which are highly susceptible to HIV-1 infection, are used. The viability of the cells is measured using the MTT colorimetric assay. In the presence of an effective antiviral agent, cell death due to viral infection is inhibited.
Protocol:
-
Cell and Virus Preparation:
-
Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Prepare a stock of a laboratory-adapted strain of HIV-1.
-
-
Assay Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of this compound and other test compounds to the wells.
-
Infect the cells with the HIV-1 stock.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
MTT Assay and Data Analysis:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection and determine the EC50 (50% effective concentration) value from the dose-response curve.
-
Validation Workflow
The validation of a novel HIV-1 protease inhibitor like this compound follows a structured workflow from initial discovery to preclinical evaluation.
Conclusion
This compound demonstrates significant promise as a selective and potent HIV-1 protease inhibitor. Its unique structure, incorporating the transition-state mimic allophenylnorstatine, contributes to its effective inhibition of the viral enzyme. The comparative data, while requiring further standardized head-to-head studies, positions this compound as a valuable candidate for further investigation in the development of next-generation antiretroviral therapies. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of this compound and other novel protease inhibitors.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two HIV protease inhibitors: KNI-102, a novel tripeptide inhibitor, and Ritonavir, a widely used antiretroviral agent. The following sections detail their mechanisms of action, present available quantitative efficacy data, and outline typical experimental protocols for assessing HIV protease inhibition.
Introduction
The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a key strategy in antiretroviral therapy. This compound is a novel, potent, and highly selective tripeptide HIV protease inhibitor.[1] Ritonavir is an established HIV protease inhibitor that is now primarily used as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] However, it possesses intrinsic anti-HIV activity.[2][3] This guide focuses on the direct comparative efficacy of these two molecules as HIV protease inhibitors based on available in vitro data.
Mechanism of Action: Targeting HIV Protease
Both this compound and Ritonavir are competitive inhibitors of the HIV-1 protease.[1][2] They bind to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein. This disruption of the viral life cycle results in the production of immature, non-infectious virions.[4][5]
The HIV protease functions as a homodimer, with each monomer contributing a catalytic aspartate residue to the active site. These residues are essential for the hydrolysis of peptide bonds in the viral polyproteins. Inhibitors like this compound and Ritonavir are designed to mimic the transition state of the substrate, binding with high affinity to the active site and blocking its function.
Below is a diagram illustrating the role of HIV protease in the viral life cycle and the mechanism of its inhibition.
Quantitative Efficacy Data
The following tables summarize the available in vitro efficacy data for this compound and Ritonavir. It is crucial to note that these values were obtained from different studies and likely under varying experimental conditions. A direct comparison should be made with caution.
Table 1: In Vitro Efficacy of this compound against HIV Protease
| Compound | Target | IC50 (nM) | Reference |
| This compound | HIV Protease | 100 | [6][7] |
Table 2: In Vitro Efficacy of Ritonavir against HIV-1
| Compound | Assay Type | IC50 / EC50 (nM) | Experimental Conditions | Reference |
| Ritonavir | Cell-based (EC50) | 20 | Not specified | [2] |
| Ritonavir | Cell-free (IC50) | 0.3 | Wild-type HIV-1 Protease | [8] |
| Ritonavir | Cell-based (IC50) | 4.0 | Serum-free | [9][10] |
Experimental Protocols
General Experimental Workflow for HIV Protease Inhibitor Assay
This workflow outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against HIV protease.
Discussion and Conclusion
Based on the available data, both this compound and Ritonavir are potent inhibitors of HIV protease. Ritonavir appears to have a lower IC50/EC50 value in several reported assays, suggesting higher intrinsic potency. Specifically, a cell-free assay reported an IC50 of 0.3 nM for Ritonavir against wild-type HIV-1 protease, which is significantly lower than the 100 nM IC50 reported for this compound.[6][7][8] However, it is critical to reiterate that these values are from different studies and the experimental conditions, such as the presence of serum proteins which can significantly impact the apparent efficacy of highly protein-bound drugs like Ritonavir, may not be comparable.[9]
This compound, as a novel tripeptide inhibitor, represents a potentially valuable lead compound for the development of new anti-HIV drugs.[1] Its efficacy against resistant strains and its pharmacokinetic profile would be critical determinants of its clinical potential.
For a definitive comparison, a head-to-head study evaluating both compounds in a panel of standardized in vitro assays, including cell-free enzymatic assays and cell-based viral replication assays with various HIV-1 strains and under different culture conditions (e.g., varying serum concentrations), is necessary. Such a study would provide a more accurate and objective assessment of their relative potencies as direct-acting anti-HIV agents.
References
- 1. Role of Gag in HIV Resistance to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. A preliminary study of ritonavir, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 9. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
KNI-102: A Promising HIV Protease Inhibitor with a Favorable Cross-Resistance Profile
A detailed analysis of in vitro studies demonstrates that KNI-102, a novel tripeptide HIV protease inhibitor, maintains significant activity against HIV-1 strains resistant to existing protease inhibitors. This suggests this compound could be a valuable component in salvage therapy regimens for patients who have developed resistance to current treatments.
Researchers and drug development professionals will find in this guide a comprehensive comparison of this compound's performance against a panel of clinically relevant, drug-resistant HIV-1 protease mutants. The data, summarized from key studies, highlights the potential of this compound to overcome common resistance pathways.
Comparative Inhibitory Activity of Protease Inhibitors
The inhibitory activity of this compound and other protease inhibitors is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table presents a summary of Kᵢ values for various protease inhibitors against wild-type and mutant HIV-1 protease, based on data from a pivotal study on the cross-resistance patterns of HIV-1 protease mutants.[1] It is important to note that the data for the "KNI" compound in this table refers to KNI-272, a close structural analog of this compound, and is used here as a strong indicator of this compound's expected performance.
| HIV-1 Protease Mutant | KNI-272 (nM) | Saquinavir (nM) | Ritonavir (nM) | Indinavir (nM) | Nelfinavir (nM) | Amprenavir (nM) | Lopinavir (nM) |
| Wild-Type | 0.25 | 0.12 | 0.015 | - | 2.0 | - | - |
| R8Q | 0.36 | - | - | - | - | - | - |
| V32I | 0.45 | - | - | - | - | - | - |
| M46I | 0.31 | - | - | - | - | - | - |
| V82A | 2.4 | - | - | - | - | - | - |
| V82F | 1.8 | - | - | - | - | - | - |
| V82I | 1.9 | - | - | - | - | - | - |
| I84V | 1.5 | - | - | - | - | - | - |
| V32I/I84V | 2.2 | - | - | - | - | - | - |
| M46I/V82F | 1.5 | - | - | - | - | - | - |
| M46I/I84V | 1.1 | - | - | - | - | - | - |
The data clearly shows that while mutations in the HIV-1 protease gene can significantly reduce the efficacy of many existing protease inhibitors, KNI-272 maintains potent inhibitory activity across a range of single and double mutants. This suggests a high genetic barrier to the development of resistance to this class of inhibitors.
Experimental Protocols
The determination of inhibitory activity and cross-resistance profiles of HIV protease inhibitors involves standardized in vitro enzymatic assays. The following is a detailed methodology based on common practices in the field.
Recombinant HIV-1 Protease Expression and Purification
-
Gene Expression: The gene encoding for the HIV-1 protease (wild-type or mutant) is cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).
-
Protein Induction: Bacterial cultures are grown to a specific optical density, and protease expression is induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Inclusion Body Solubilization: The bacterial cells are harvested, lysed, and the resulting inclusion bodies containing the protease are solubilized in a denaturing buffer (e.g., containing 6 M guanidine hydrochloride).
-
Refolding and Purification: The solubilized protease is refolded by rapid dilution into a refolding buffer with a specific pH and redox environment. The refolded, active protease is then purified to homogeneity using a series of chromatography steps, such as ion-exchange and size-exclusion chromatography.
HIV-1 Protease Inhibition Assay (Kinetic Analysis)
-
Assay Principle: The activity of HIV-1 protease is measured by monitoring the cleavage of a specific synthetic peptide substrate. The rate of cleavage is determined in the presence of varying concentrations of the inhibitor.
-
Reagents and Materials:
-
Purified recombinant HIV-1 protease (wild-type or mutant).
-
Synthetic chromogenic or fluorogenic peptide substrate.
-
Assay buffer (e.g., sodium acetate buffer at a specific pH).
-
Protease inhibitors (this compound and others) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of measuring absorbance or fluorescence.
-
-
Procedure:
-
The assay is typically performed in a 96-well microplate format.
-
A fixed concentration of the HIV-1 protease is pre-incubated with a range of inhibitor concentrations for a set period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the peptide substrate.
-
The rate of substrate cleavage is monitored continuously by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are determined from the linear portion of the progress curves.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the IC₅₀ (half-maximal inhibitory concentration) is determined separately.
-
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates the general workflow for assessing the cross-resistance profile of a novel protease inhibitor like this compound.
Caption: Workflow for assessing HIV-1 protease inhibitor cross-resistance.
This comprehensive in vitro evaluation provides a robust platform for comparing the efficacy of new protease inhibitors against clinically relevant resistant strains, ultimately guiding the development of more durable antiretroviral therapies. The favorable cross-resistance profile of the KNI class of inhibitors positions them as strong candidates for further clinical investigation.
References
KNI-102: A Comparative Benchmarking Analysis Against FDA-Approved HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of the investigational HIV protease inhibitor KNI-102 against a selection of U.S. Food and Drug Administration (FDA)-approved protease inhibitors (PIs). The following sections present a comparative summary of their in vitro activity, resistance profiles, and pharmacokinetic properties, based on available experimental data. Detailed methodologies for the key experiments are also provided to ensure reproducibility and facilitate further research.
Comparative Analysis of In Vitro Activity and Cytotoxicity
The in vitro efficacy of HIV protease inhibitors is a critical determinant of their potential therapeutic value. This is typically assessed by determining the concentration of the inhibitor required to inhibit viral replication by 50% (EC50 or IC50) in cell culture. Additionally, the 50% cytotoxic concentration (CC50) is measured to evaluate the inhibitor's toxicity to host cells. The ratio of CC50 to IC50, known as the selectivity index (SI), provides a measure of the inhibitor's therapeutic window.
| Inhibitor | IC50 / EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 100[1] | Data not available | Data not available |
| Atazanavir | 2-5[1] | Data not available | Data not available |
| Darunavir | 0.52 (median against a panel of primary isolates)[2] | >100 | >192,307 |
| Lopinavir | 4-27 (against laboratory strains); 65-289 (in 50% human serum)[3] | Data not available | Data not available |
| Ritonavir | Data not available | Data not available | Data not available |
Note: Direct comparative studies of this compound against these FDA-approved inhibitors under identical experimental conditions were not available in the public domain. The presented data is compiled from various sources and should be interpreted with caution. The absence of a CC50 value for this compound prevents the calculation of its selectivity index, a crucial parameter for assessing its preclinical safety profile.
Resistance Profile
A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. The following table summarizes key resistance-associated mutations (RAMs) for the selected FDA-approved protease inhibitors. Data on the specific resistance profile of this compound is limited in the available literature.
| Inhibitor | Key Resistance-Associated Mutations |
| This compound | Data not available |
| Atazanavir | I50L is the signature mutation for resistance.[4] Other mutations include M46I, V82A, L90M, I54V, N88S, V32I, and I84V.[5] |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[6] The development of resistance is considered to have a high genetic barrier.[7] |
| Lopinavir | Data on specific emergent mutations is less defined, often discussed in the context of cross-resistance with other PIs. |
| Ritonavir | Primarily used as a pharmacokinetic booster; resistance profiling is less relevant in this context. |
Pharmacokinetic Properties
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for maintaining therapeutic concentrations in the body.
| Inhibitor | Key Pharmacokinetic Parameters |
| This compound | Pharmacokinetic data for this compound is not available. However, for a related compound, KNI-272, the terminal elimination half-life was 2.86 hours and oral bioavailability was 42.3% in rats. For another related compound, KNI-227, the half-life was 0.808 hours with an oral bioavailability of 5.90%.[2] |
| Atazanavir | Rapidly absorbed with a Tmax of ~2.5 hours. Oral bioavailability is 60-68% and is enhanced with food. The elimination half-life is approximately 7 hours. It is extensively metabolized by CYP3A4.[8] |
| Darunavir | Rapidly absorbed, reaching peak plasma concentrations in 2.5-4 hours. The terminal elimination half-life is about 15 hours when co-administered with ritonavir. It is approximately 95% bound to plasma proteins and is primarily metabolized by CYP3A4.[9] |
| Lopinavir | When co-formulated with ritonavir, it reaches therapeutic concentrations. Lopinavir is almost completely bound to plasma proteins (98-99%). |
| Ritonavir | Exhibits complex pharmacokinetics with a half-life of 3-5 hours. It is a potent inhibitor of CYP3A4, which is the basis for its use as a pharmacokinetic enhancer for other PIs.[10] |
Experimental Protocols
HIV Protease Enzymatic Assay (Fluorimetric)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., Ac-RKILFLDG)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)
-
Test Compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of the recombinant HIV-1 protease solution to each well.
-
Add 10 µL of each test compound dilution to the respective wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 70 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the substrate) in a kinetic mode for 30-60 minutes at 37°C.[1]
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
Calculate the percent inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds on host cells.
Materials:
-
Target cells (e.g., MT-2 or CEM-SS cells)
-
Cell culture medium
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a positive control (a known cytotoxic agent) and a negative control (medium with DMSO vehicle).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 4-6 days).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the negative control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro HIV Drug Resistance Profiling
This protocol provides a general workflow for selecting and characterizing HIV strains with reduced susceptibility to a protease inhibitor.
Materials:
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Susceptible host cells (e.g., MT-4 cells)
-
Cell culture medium
-
Test Protease Inhibitor
-
Reverse transcriptase (RT) activity assay kit or p24 antigen ELISA kit
-
PCR primers for the protease gene
-
Sanger sequencing reagents and equipment
Procedure:
-
Initial Selection: Culture the host cells with the HIV-1 strain in the presence of the test inhibitor at a concentration slightly above its EC50.
-
Dose Escalation: Monitor the culture for signs of viral replication (e.g., cytopathic effect, RT activity, or p24 antigen levels). Once viral replication is detected, harvest the virus and use it to infect fresh cells with a gradually increasing concentration of the inhibitor.
-
Isolation of Resistant Virus: Continue this process of dose escalation and viral passage until the virus can replicate in the presence of a significantly higher concentration of the inhibitor compared to the wild-type virus.
-
Genotypic Analysis: Extract viral RNA from the culture supernatant of the resistant virus. Perform reverse transcription PCR (RT-PCR) to amplify the protease gene.
-
Sequence the amplified protease gene using Sanger sequencing.
-
Compare the protease gene sequence of the resistant virus to that of the wild-type virus to identify amino acid substitutions (mutations).
-
Phenotypic Analysis: Determine the EC50 of the selected resistant virus for the test inhibitor and other protease inhibitors to assess the level of resistance and cross-resistance.
Visualizations
Caption: HIV life cycle and the target of protease inhibitors.
Caption: Workflow for preclinical evaluation of HIV protease inhibitors.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Comparison of a new orally potent tripeptide HIV-1 protease inhibitor (anti-AIDS drug) based on pharmacokinetic characteristics in rats after intravenous and intraduodenal administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic characterization of a tripeptide human immunodeficiency virus type 1 protease inhibitor, KNI-272, in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Central Nervous System (CNS)-Targeting Protease Inhibitors for Drug-Resistant HIV Infection and HIV-Associated CNS Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of a tripeptide HIV-1 protease inhibitor, KNI-174, in rats after intravenous and intraduodenal administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and facile assay of human immunodeficiency virus protease activity by a novel fluorogenic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. eurogentec.com [eurogentec.com]
A Comparative In Vitro Analysis of HIV Protease Inhibitors: KNI-102, KNI-227, and KNI-272
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of three potent HIV protease inhibitors: KNI-102, KNI-227, and KNI-272. These compounds, all containing the transition-state mimic allophenylnorstatine, have demonstrated significant activity against HIV-1 protease, a critical enzyme in the viral life cycle. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways and workflows.
Mechanism of Action: Targeting HIV Maturation
This compound, KNI-227, and KNI-272 are all competitive inhibitors of the HIV-1 protease. This viral enzyme is essential for the maturation of infectious HIV virions. It functions by cleaving the newly synthesized Gag and Gag-Pol polyproteins at specific sites, releasing functional structural proteins and enzymes necessary for viral replication. By binding to the active site of the HIV-1 protease, these KNI compounds block this cleavage process, resulting in the production of immature, non-infectious viral particles. KNI-272, in particular, is designed as a transition-state analog, mimicking the tetrahedral intermediate of the peptide bond hydrolysis, which contributes to its high binding affinity.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the available in vitro inhibitory activities of this compound, KNI-227, and KNI-272 against HIV protease and various HIV-1 strains. It is important to note that the data presented is compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Enzymatic Inhibition of HIV Protease
| Compound | Target | Parameter | Value | Reference |
| This compound | HIV Protease | IC50 | 100 nM | |
| KNI-272 | HIV-1 Protease | Ki | Picomolar range |
Note: A specific Ki value for KNI-272 was not explicitly stated in the reviewed literature, only that it has a picomolar inhibitory constant.
Table 2: Antiviral Activity against HIV-1 Strains in Cell Culture
| Compound | HIV-1 Strain | Cell Line | Parameter | Value (µM) | Reference |
| KNI-227 | HIV-1LAI | ATH8 | IC50 | 0.1 | |
| HIV-1RF | ATH8 | IC50 | 0.02 | ||
| HIV-1MN | ATH8 | IC50 | 0.03 | ||
| HIV-2ROD | ATH8 | IC50 | 0.1 | ||
| KNI-272 | HIV-1LAI | ATH8 | IC50 | 0.1 | |
| HIV-1RF | ATH8 | IC50 | 0.02 | ||
| HIV-1MN | ATH8 | IC50 | 0.04 | ||
| HIV-2ROD | ATH8 | IC50 | 0.1 | ||
| Primary Isolate | PHA-PBM | - | Potent Inhibition |
PHA-PBM: Phytohemagglutinin-activated Peripheral Blood Mononuclear cells
Experimental Protocols
HIV-1 Protease Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence. When HIV-1 protease cleaves the substrate, the reporter and quencher are separated, resulting in an increase in fluorescence.
Methodology:
-
Reagent Preparation:
-
Recombinant HIV-1 Protease is diluted to a working concentration in assay buffer.
-
A fluorogenic peptide substrate is diluted in assay buffer.
-
Test compounds (this compound, KNI-227, KNI-272) are serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, the test compounds are added to the wells.
-
Recombinant HIV-1 protease is added to the wells and incubated with the compounds to allow for binding.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of the reaction (increase in fluorescence per unit time) is calculated.
-
The percentage of inhibition for each compound concentration is determined relative to a control with no inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percent inhibition against the compound concentration.
-
Cell-Based Antiviral Activity Assay (MTT Assay)
This assay determines the ability of a compound to inhibit HIV replication in a cellular context and assesses its cytotoxicity.
Principle: The MTT assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture and Infection:
-
A susceptible cell line (e.g., ATH8, a human T-cell line) is cultured in 96-well plates.
-
The cells are infected with a specific strain of HIV-1.
-
-
Compound Treatment:
-
Immediately after infection, the cells are treated with serial dilutions of the test compounds (this compound, KNI-227, KNI-272).
-
Control wells include infected untreated cells and uninfected untreated cells.
-
-
Incubation:
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
-
MTT Assay for Cell Viability (Cytotoxicity):
-
After the incubation period, MTT reagent is added to each well.
-
The plates are incubated for a few hours to allow for formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a spectrophotometer.
-
The percentage of cell viability is calculated for each compound concentration relative to the untreated control.
-
The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.
-
To determine the antiviral activity (IC50), the level of viral replication (e.g., by measuring p24 antigen in the supernatant via ELISA) is quantified at each compound concentration and compared to the infected, untreated control.
-
Mandatory Visualizations
Comparative Efficacy of KNI-102 in the Inhibition of Mutant HIV Protease: A Guide for Researchers
This guide provides a comparative analysis of the HIV protease inhibitor KNI-102, designed for researchers, scientists, and drug development professionals. We will explore its inhibitory mechanism and compare its performance with established alternatives, supported by available experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies, and includes visualizations of key processes to facilitate understanding.
Introduction to this compound
This compound is a potent, novel tripeptide anti-HIV agent.[1] It functions as a transition-state mimic inhibitor of HIV-1 protease, incorporating allophenylnorstatine.[1] The simplicity of its chemical structure and its stability make it a valuable candidate for the development of metabolically stable anti-AIDS drugs.[1] For the wild-type HIV protease, this compound has a reported IC50 value of 100 nM.
Inhibitory Mechanism of Action
HIV-1 protease is a critical enzyme in the lifecycle of the virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature and non-infectious viral particles. This compound, as a transition-state analog, is designed to bind tightly to the active site of the HIV-1 protease. This binding is facilitated by the allophenylnorstatine moiety, which mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the protease. This high-affinity binding competitively inhibits the natural substrate from accessing the active site, thereby blocking viral maturation.
Comparative Performance Analysis
KNI-272 Performance Against Mutant HIV Protease
The following table summarizes the inhibition constants (Ki) of KNI-272 against wild-type and various drug-resistant HIV-1 protease mutants. This data is presented alongside that of other established protease inhibitors for comparison.
| HIV-1 Protease Mutant | KNI-272 Ki (nM) | L-735,524 Ki (nM) | Ro31-8959 Ki (nM) | A-77003 Ki (nM) | A-84538 Ki (nM) |
| Wild-Type | 0.018 | 0.49 | 0.45 | 0.30 | 0.08 |
| R8Q | 0.016 | 0.40 | 0.40 | 0.25 | 0.07 |
| V32I | 0.045 | 1.1 | 0.90 | 0.60 | 0.15 |
| M46I | 0.030 | 0.80 | 0.70 | 0.45 | 0.12 |
| V82A | 0.12 | 3.5 | 2.8 | 1.8 | 0.50 |
| V82F | 0.25 | 7.0 | 5.5 | 3.5 | 1.1 |
| V82I | 0.09 | 2.5 | 2.0 | 1.3 | 0.40 |
| I84V | 0.55 | 15.0 | 12.0 | 7.5 | 2.8 |
| V32I/I84V | 2.5 | 65.0 | 50.0 | 32.0 | 12.0 |
| M46I/V82F | 0.40 | 11.0 | 8.5 | 5.5 | 1.8 |
| M46I/I84V | 1.8 | 45.0 | 35.0 | 22.0 | 8.0 |
| Multi-drug Resistant | 8.5 | 210.0 | 165.0 | 105.0 | 40.0 |
| V32I/K45I/F53L/A71V/I84V/L89M | |||||
| (Data sourced from a study on KNI-272 and other inhibitors)[2] |
Performance of Other Protease Inhibitors Against Mutant Strains
For a broader context, the following tables summarize the inhibitory activity (IC50) of commonly used protease inhibitors against various mutant HIV-1 strains.
Lopinavir Activity Against Resistant HIV-1 Isolates [3]
| Number of Mutations | Median Fold Change in Lopinavir IC50 |
| 0-3 | 0.8 |
| 4-5 | 2.7 |
| 6-7 | 13.5 |
| 8-10 | 44.0 |
| Mutations at positions L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, and L90M were considered. |
Darunavir Activity Against Wild-Type and Resistant HIV-1
| HIV-1 Strain | Darunavir IC50 (nM) |
| Wild-Type (Laboratory Strain) | 3 - 6 |
| Resistant Clinical Isolates | Activity maintained |
Ritonavir Activity Against Wild-Type and a Resistant Mutant
| HIV-1 Protease | Ritonavir Ki (nM) |
| Wild-Type | 0.015 |
| V82A Mutant | 0.12 |
Experimental Protocols
The determination of inhibitory activity (IC50 and Ki values) is crucial for evaluating the efficacy of protease inhibitors. Below are detailed methodologies for common in vitro assays.
FRET-Based HIV Protease Inhibition Assay
This high-throughput assay measures the cleavage of a fluorogenic substrate by HIV protease.
Principle: A synthetic peptide substrate contains a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by HIV protease, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the protease activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant HIV-1 protease in assay buffer.
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, the inhibitor at various concentrations, and the HIV-1 protease.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the FRET substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic measurement).
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the substrate concentration and its Km are known.
-
Cell-Based Antiviral Assay
This assay evaluates the inhibitor's ability to suppress viral replication in a cellular context.
Principle: A susceptible human T-cell line is infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a period of incubation, viral replication is quantified by measuring a viral marker (e.g., p24 antigen) or by assessing cell viability.
Protocol:
-
Cell Preparation:
-
Seed a suitable T-cell line (e.g., MT-4) into a 96-well microplate.
-
-
Inhibitor and Virus Preparation:
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Prepare a stock of HIV-1 virus.
-
-
Infection and Treatment:
-
Add the diluted inhibitor to the cells.
-
Infect the cells with the HIV-1 virus stock.
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
-
Quantification of Viral Replication:
-
Measure the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA kit.
-
Alternatively, assess cell viability using a reagent such as MTT, as viral infection leads to cell death.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication (or percentage of cell protection) for each inhibitor concentration relative to the untreated virus control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The EC50 (half-maximal effective concentration) is determined from the dose-response curve.
-
Conclusion
This compound is a promising HIV protease inhibitor with potent activity against wild-type HIV-1. While direct comparative data against a comprehensive panel of drug-resistant mutants is limited for this compound itself, studies on the closely related compound KNI-272 suggest that the allophenylnorstatine-containing scaffold can maintain significant inhibitory activity against various resistant strains. Further studies are warranted to fully elucidate the resistance profile of this compound and its potential role in the landscape of antiretroviral therapy. The experimental protocols provided herein offer a framework for conducting such comparative efficacy studies.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic characterization and cross-resistance patterns of HIV-1 protease mutants selected under drug pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Comparative Pharmacodynamics of Novel HIV Protease Inhibitors: A Guide for Researchers
The development of Human Immunodeficiency Virus (HIV) protease inhibitors (PIs) represents a triumph of structure-based drug design and is a cornerstone of highly active antiretroviral therapy (HAART).[1][2] The viral protease is an essential enzyme responsible for cleaving viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[3][4] Inhibition of this process results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus.[1][4]
However, the high mutation rate of HIV leads to the rapid emergence of drug-resistant strains, necessitating the continuous development of novel PIs with improved potency, broader activity against resistant variants, and better pharmacokinetic profiles.[1][2] This guide provides a comparative overview of the pharmacodynamic properties of selected novel and established HIV protease inhibitors, supported by experimental data and detailed methodologies for their evaluation.
Data Presentation: Comparative Pharmacodynamic Parameters
The following table summarizes key pharmacodynamic parameters for several novel and established HIV protease inhibitors. IC50 and Ki values represent the inhibitor's potency against the purified protease enzyme, while EC50 values indicate the inhibitor's effectiveness in cell-based viral replication assays. Fold change (FC) indicates the loss of susceptibility of drug-resistant viral strains compared to the wild-type virus.
| Inhibitor | Class/Target | IC50 | Ki | EC50 (Wild-Type) | Comparative Efficacy vs. Resistant Strains |
| Darunavir (DRV) | Established (Novel Generation) | - | - | - | Superior virologic response compared to lopinavir in treatment-experienced patients.[5] Retains activity against 90% of clinical isolates resistant to other PIs.[6] |
| Lopinavir (LPV) | Established | - | - | - | In treatment-experienced patients, 60% achieved viral load <50 copies/mL, compared to 71% for darunavir.[5] |
| Atazanavir (ATV) | Established | - | - | - | A novel mutant protease (E35D↑G↑S) showed a high level of resistance with an IC50 of 685 ± 3.0 nM.[7] |
| PL-100 | Novel/Experimental | - | - | - | Showed superior performance against PI-resistant viruses compared to atazanavir, amprenavir, lopinavir, and others.[8] Median FC of 5.3 against LPV-resistant isolates (vs. 20.1 for LPV).[8] |
| AG-001859 | Novel/Experimental | 75 nM (Median vs. resistant panel) | - | - | Median FC of 1.6 against a panel of PI-resistant viruses, compared to 15 for lopinavir and 17 for nelfinavir.[9] |
| HIV-1 protease-IN-6 | Novel/Experimental | 21 pM | 4.7 pM | 0.74 µM | Maintained high potency against a Darunavir-resistant variant (EC50 = 0.61 µM).[4] |
Mandatory Visualizations
The diagram below illustrates the critical role of HIV protease in the viral life cycle and the mechanism by which protease inhibitors disrupt this process.
Caption: HIV protease inhibitors block the cleavage of viral polyproteins, preventing viral maturation.
This flowchart outlines a standard experimental workflow for the kinetic and cell-based characterization of a novel HIV protease inhibitor.
Caption: A typical workflow for characterizing the pharmacodynamics of a novel HIV protease inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pharmacodynamic data. Below are generalized protocols for key experiments.
This assay quantifies the direct inhibitory activity of a compound against purified HIV-1 protease.[4]
-
Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50) and to calculate the inhibition constant (Ki).
-
Materials:
-
Recombinant, purified HIV-1 protease.[10]
-
Fluorogenic Substrate: A synthetic peptide substrate that fluoresces upon cleavage by the protease (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).[10]
-
Assay Buffer: Typically contains a buffering agent (e.g., MES or HEPES), salts, and a reducing agent.[4]
-
Test Inhibitor: Serially diluted to a range of concentrations.
-
Microplate reader capable of fluorescence detection.[4]
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.
-
Pre-incubation: In a 96-well microplate, add the diluted inhibitor solutions and the recombinant HIV-1 protease solution. Incubate for a set time (e.g., 15 minutes at 37°C) to allow for enzyme-inhibitor binding.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Immediately measure the increase in fluorescence over time in kinetic mode using a microplate reader. The rate of fluorescence increase is proportional to enzyme activity.[10]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
To determine the mechanism of inhibition and calculate Ki, the assay is repeated with varying concentrations of both the substrate and the inhibitor. Data can be analyzed using Lineweaver-Burk plots.[10]
-
-
This assay measures the effectiveness of an inhibitor at preventing HIV-1 replication in a cellular context.[4]
-
Objective: To determine the effective concentration of an inhibitor required to reduce viral replication by 50% (EC50).
-
Materials:
-
Susceptible host cells (e.g., CEM.SS, MT-4, or TZM-bl reporter cells).[11][12]
-
Laboratory-adapted or clinical isolate strains of HIV-1.
-
Cell culture medium and reagents.
-
Test Inhibitor: Serially diluted.
-
Method for quantifying viral replication (e.g., luciferase assay for TZM-bl cells, p24 antigen ELISA).
-
-
Procedure:
-
Cell Seeding: Plate host cells in a 96-well plate.
-
Infection and Treatment: Because protease inhibitors act at a late stage of the viral life cycle, a two-step procedure is often employed.[11]
-
First, producer cells are infected with HIV-1 and cultured in the presence of serial dilutions of the test inhibitor.
-
After a set incubation period (e.g., 48 hours), the cell-free supernatant, containing newly produced virions, is harvested.
-
-
Infectivity Measurement: The harvested supernatant is then used to infect reporter cells (e.g., TZM-bl). The infectivity of the progeny virions is quantified after another incubation period by measuring a reporter signal (e.g., luciferase activity).[11][12]
-
Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to a no-drug control.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.[12]
-
-
This assay evaluates an inhibitor's activity against viral strains known to be resistant to other PIs.
-
Objective: To determine the fold change (FC) in EC50 for an inhibitor against resistant strains compared to the wild-type (WT) strain.
-
Procedure:
-
The cell-based antiviral activity assay (described above) is performed in parallel using wild-type HIV-1 and a panel of well-characterized, site-directed mutant viruses or clinical isolates carrying known PI-resistance mutations (e.g., V82A, I84V, L90M).[1][8]
-
The EC50 value for the inhibitor is determined for each resistant strain (EC50_mutant) and for the wild-type strain (EC50_WT).
-
Data Analysis: The fold change is calculated as: FC = EC50_mutant / EC50_WT. A low fold change indicates that the inhibitor retains significant activity against the resistant strain.
-
References
- 1. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Darunavir superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Two New Protease Inhibitors; Novel Mechanism Leading to PI Resistance [natap.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Assessing the Specificity of KNI-102 Against Other Human Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of the HIV-1 protease inhibitor, KNI-102, against other human proteases. Due to the limited availability of public data on the direct inhibitory activity of this compound against a broad panel of human proteases, this guide offers a comparative framework using data available for other well-characterized HIV-1 protease inhibitors, Saquinavir and Ritonavir. This guide also provides a detailed, representative experimental protocol for assessing protease inhibitor specificity.
Executive Summary
Comparison of Inhibitory Activity
The following tables summarize the available inhibitory data for this compound and other representative HIV-1 protease inhibitors.
Table 1: Inhibitory Activity against HIV-1 Protease
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | HIV-1 Protease | Data not available | Potent inhibitor |
| Saquinavir | HIV-1 Protease | ~0.4 - 1.2 | ~0.1 - 0.5 |
| Ritonavir | HIV-1 Protease | ~1.5 - 2.5 | ~0.05 - 0.2 |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Reported Off-Target Effects of Representative HIV-1 Protease Inhibitors on Human Proteins
| Inhibitor | Off-Target Human Proteins | Reported Effects |
| This compound | Data not available | Data not available |
| Saquinavir | Proteasome, Cytochrome P450 3A4 (CYP3A4) | Inhibition of proteasome activity, weak inhibition of CYP3A4.[2][3][4] |
| Ritonavir | Proteasome, Cytochrome P450 3A4 (CYP3A4) | Potent inhibition of proteasome and CYP3A4.[2][3] |
Experimental Protocols
To assess the specificity of a protease inhibitor like this compound, a standardized biochemical assay to determine the inhibition constant (Ki) against a panel of human proteases is essential. The following is a detailed, representative protocol for a fluorometric-based assay.
Protocol: Determination of Inhibition Constant (Ki) for a Protease Inhibitor
1. Materials and Reagents:
-
Proteases: Purified human proteases (e.g., Trypsin, Chymotrypsin, Elastase, Cathepsin B, Cathepsin L, Cathepsin S).
-
Inhibitor: this compound (or other test compounds).
-
Fluorogenic Substrate: Specific fluorogenic substrate for each protease.
-
Assay Buffer: Buffer optimal for the activity of the specific protease being tested.
-
DMSO: For dissolving the inhibitor.
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitor in DMSO.
-
Prepare working solutions of the inhibitor by diluting the stock solution in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.
-
Prepare working solutions of the proteases and fluorogenic substrates in the appropriate assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
Inhibitor at various concentrations (typically a serial dilution).
-
For control wells (no inhibitor), add an equivalent volume of assay buffer with the same final DMSO concentration.
-
-
Initiate the reaction by adding the specific protease to each well.
-
Incubate the plate at the optimal temperature for the protease for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Measurement:
-
Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors:
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment.
-
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing protease inhibitor specificity and the mechanism of competitive inhibition.
Caption: Workflow for Protease Inhibitor Specificity Assay.
References
- 1. HIV protease inhibitors, saquinavir, indinavir and ritonavir: inhibition of CYP3A4-mediated metabolism of testosterone and benzoxazinorifamycin, KRM-1648, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of KNI-102: A Guide to Safe and Compliant Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for KNI-102, a novel tripeptide HIV protease inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines essential safety and logistical information based on general best practices for the disposal of research-grade chemical and biological materials.
It is imperative to consult your institution's specific environmental health and safety (EHS) protocols and local regulations before handling and disposing of any chemical waste.
Understanding this compound: A Profile
This compound is identified as a tripeptide that exhibits substantial anti-HIV activity.[1][2] As a peptide-based compound, it is crucial to handle it with care, assuming it may have biological activity. The disposal of such compounds requires a meticulous approach to prevent potential environmental contamination and ensure personnel safety.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its specific physical and chemical properties are not available. In the absence of this information, it is prudent to treat this compound as a potentially hazardous chemical. The following table outlines general guidelines for the disposal of laboratory chemical waste, which should be applied to this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste. May also be considered biomedical waste depending on its use in experimental systems. | [3][4][5] |
| Container Type | A clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be clearly labeled. | [3][6] |
| Labeling | All waste containers must be marked with the words “Hazardous Waste,” the full chemical name ("this compound"), and the date the container was first used for waste accumulation.[3][4] | [3][4] |
| Storage | Stored in a designated and properly labeled satellite accumulation area (SAA) within the laboratory. The storage area should be secure and away from heat sources.[6] | [6] |
| Segregation | Waste containing this compound should be segregated from other waste streams, such as non-hazardous waste, radioactive waste, and incompatible chemicals.[4][6] | [4][6] |
Experimental Protocols for Safe Disposal
The following step-by-step protocol provides a general framework for the safe disposal of this compound and associated contaminated materials.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container.
-
Hazardous waste labels.
-
Spill containment and cleanup materials (e.g., absorbent pads, vermiculite).
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused neat compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from all other types of laboratory waste.
-
-
Container Preparation and Labeling:
-
Select a waste container that is compatible with the chemical nature of this compound and any solvents used.
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and the date of first accumulation on the label.
-
-
Waste Collection:
-
Transfer waste into the designated container in a well-ventilated area, such as a chemical fume hood.
-
Keep the waste container securely closed except when adding waste.[3]
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Storage and Disposal Request:
-
Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.
-
Once the container is full or has reached the institutional time limit for storage, contact your institution's EHS department to arrange for pickup and disposal.
-
-
Spill and Decontamination:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the contaminated absorbent material and place it in the designated this compound hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures for chemical spills.
-
Decision-Making Workflow for Chemical Disposal
The following diagram illustrates a logical workflow for determining the proper disposal route for a laboratory chemical like this compound, for which a specific Safety Data Sheet may not be readily available.
Caption: Decision workflow for proper chemical waste disposal in a laboratory setting.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) this compound, a Novel Tripeptide HIV Protease Inhibitor [research.amanote.com]
- 3. Chemical Waste [k-state.edu]
- 4. nems.nih.gov [nems.nih.gov]
- 5. 1.0 Hazardous Materials Waste Management - General Information | Environment, Health and Safety [ehs.ku.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling KNI-102
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for KNI-102 was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new compound.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a novel tripeptide HIV protease inhibitor. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4] A risk assessment should be conducted to determine if additional or more specialized PPE is required for specific procedures.[3][5]
| Body Part | Personal Protective Equipment | Purpose | Specifications & Best Practices |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. | Should be appropriately sized, fully buttoned, and made of a material suitable for the chemicals being handled. Consider flame-retardant coats if flammable solvents are in use. |
| Eyes & Face | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes, dust, and projectiles. | Must be ANSI Z87.1 compliant.[2] Goggles provide a more complete seal against splashes. |
| Face Shield | Provides an additional layer of protection for the face from splashes or sprays. | Should be worn in conjunction with safety glasses or goggles, not as a standalone replacement.[2] | |
| Hands | Disposable Nitrile Gloves | Protects hands from incidental chemical contact. | Select gloves with appropriate chemical resistance for the solvents being used. Double-gloving is recommended for handling potent compounds.[2] Gloves should be inspected for tears or holes before use and changed immediately upon contamination. |
| Respiratory | N95 Respirator or Higher | Protects against inhalation of airborne particles of the compound. | A risk assessment should determine the appropriate level of respiratory protection. Fit testing is required for tight-fitting respirators. |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects. | Shoes should be made of a non-porous material. |
Operational Plan: Handling this compound
Given that this compound is a potent pharmaceutical compound, all handling should be performed in a designated area and with appropriate engineering controls to minimize exposure.[6][7][8]
Experimental Workflow for Safe Handling
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Highly Potent Compounds | VxP Pharma [vxppharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
